molecular formula C20H23F3N4O3S B609851 Macozinone CAS No. 1377239-83-2

Macozinone

Cat. No.: B609851
CAS No.: 1377239-83-2
M. Wt: 456.5 g/mol
InChI Key: BJDZBXGJNBMCAV-UHFFFAOYSA-N
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Description

Macozinone is under investigation in clinical trial NCT03036163 (Phase 1 Study of PBTZ169).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an antitubercular agent;  structure in first source

Properties

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377239-83-2
Record name Macozinone [INN]
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Record name Macozinone
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Record name 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
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Record name MACOZINONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Macozinone's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of macozinone (MCZ), also known as PBTZ169, a promising anti-tuberculosis drug candidate. This compound is a member of the benzothiazinone class of compounds and exhibits potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2]

Core Mechanism: Targeting Cell Wall Synthesis

This compound's primary cellular target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][3][4][5][6][7][8][9][10] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinans.[7][11][12] Arabinans are essential components of arabinogalactan and lipoarabinomannan, two major polysaccharides of the Mtb cell wall that are vital for the bacterium's structural integrity and survival.

This compound functions as a prodrug.[3] Upon entering the mycobacterium, it is activated by its target, DprE1. The activation process involves the reduction of a nitro group on the this compound molecule to a reactive nitroso derivative.[11][13] This activated form of the drug then forms a covalent bond with a specific cysteine residue, Cys387, located in the active site of DprE1.[1][2][3][6][12][14] This covalent modification leads to the irreversible inhibition of DprE1, effectively halting the production of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis.[7][11][12] The disruption of cell wall biosynthesis ultimately leads to bacterial cell death.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the enzymatic pathway involving DprE1 and the mechanism of this compound's inhibitory action.

Macozinone_Mechanism cluster_pathway Arabinan Precursor Synthesis Pathway cluster_inhibition This compound Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) MCZ_prodrug This compound (Prodrug) MCZ_active Activated this compound (Nitroso derivative) MCZ_prodrug->MCZ_active Reduction by DprE1 DprE1_inhibited Covalently Inhibited DprE1 MCZ_active->DprE1_inhibited Covalent bonding to Cys387 DprE1 DprE1 Enzyme DprE1_inhibited->DPR Inhibition

Caption: Mechanism of DprE1 inhibition by this compound.

Quantitative Data on this compound Activity

The in vitro activity of this compound has been quantified through various studies. The following tables summarize key quantitative data.

Compound Mtb Strain MIC (ng/mL) Reference
This compound (PBTZ169)H37Rv (susceptible)0.3[7]
H₂-PBTZ169 (metabolite)H37Rv (susceptible)Not specified, but active[7]
BTZ043H37Rv (susceptible)Not specified, but active[7]
H₂-BTZ043 (metabolite)H37Rv (susceptible)2.5[7]
This compound (PBTZ169)NTB1 (resistant mutant)> 50,000[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds.

Resistance Level Associated Mutation(s) MIC₉₀ Range (ng/mL) Reference
High-levelDprE1: C387S> 500[15]
Low-levelDprE1: G61A, G248A2 - 20[15]
Low-levelRv0678, pepQ, arsC2 - 20[12][15][16]

Table 2: this compound Resistance Levels and Associated Mutations.

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis is primarily attributed to genetic mutations in the dprE1 gene.[12][15][16] The most significant mutation conferring high-level resistance is a substitution at codon 387, from cysteine to serine (C387S).[15] This alteration in the active site prevents the covalent binding of the activated this compound, thereby rendering the drug ineffective.

Low-level resistance has been associated with other mutations within the dprE1 gene, such as G61A and G248A.[15] Additionally, mutations in genes not directly related to the drug's primary target have been identified in low-level resistant strains. These include mutations in genes encoding efflux pumps or affecting membrane permeability, such as Rv0678, pepQ, and arsC.[12][15][16] This suggests that multiple mechanisms can contribute to a reduction in this compound susceptibility.

Experimental Workflows

The following diagram outlines a typical workflow for the identification and characterization of this compound resistance in M. tuberculosis.

Resistance_Workflow cluster_selection In Vitro Resistance Selection cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_correlation Correlation Start Mtb H37Rv Culture Plating Plate on agar with sub-inhibitory MCZ Start->Plating Incubation Incubate until colonies appear Plating->Incubation Isolation Isolate single colonies Incubation->Isolation MIC_determination Determine MIC using Resazurin Microtiter Assay (REMA) Isolation->MIC_determination WGS Whole Genome Sequencing Isolation->WGS Targeted_sequencing Targeted PCR and sequencing of dprE1 and other candidate genes Isolation->Targeted_sequencing Correlate Correlate genotype with resistance phenotype MIC_determination->Correlate SNP_analysis SNP analysis to identify mutations WGS->SNP_analysis Targeted_sequencing->SNP_analysis SNP_analysis->Correlate

Caption: Workflow for this compound resistance studies.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This method is a colorimetric assay used to determine the minimum concentration of a drug that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase

  • This compound stock solution

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile PBS with 0.05% Tween 80

Procedure:

  • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plates. Include a drug-free control well.

  • Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculate each well with the diluted Mtb culture.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vitro Selection of this compound-Resistant Mutants

This protocol describes the process of generating this compound-resistant Mtb strains in the laboratory.

Materials:

  • Middlebrook 7H10 agar plates

  • This compound stock solution

  • M. tuberculosis H37Rv culture

Procedure:

  • Prepare Middlebrook 7H10 agar plates containing various concentrations of this compound (e.g., 4x, 8x, 16x the MIC).

  • Prepare a dense inoculum of Mtb H37Rv.

  • Plate the Mtb culture onto the this compound-containing agar plates.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

  • Isolate individual colonies from the plates.

  • Culture the isolated colonies in drug-free broth to expand the population.

  • Confirm the resistance phenotype by re-determining the MIC using the REMA method described above.

Whole Genome Sequencing (WGS) of Resistant Isolates

WGS is used to identify the genetic mutations responsible for drug resistance.

Procedure:

  • Extract high-quality genomic DNA from the this compound-resistant Mtb isolates and the parental H37Rv strain.

  • Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol (e.g., Illumina).

  • Perform high-throughput sequencing of the libraries.

  • Analyze the sequencing data: a. Align the sequencing reads from the resistant isolates to the H37Rv reference genome. b. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolates compared to the parental strain. c. Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes. d. Focus on mutations in the dprE1 gene and other genes potentially involved in drug resistance.

This comprehensive guide provides a detailed overview of the mechanism of action of this compound, including its target, mode of inhibition, and the mechanisms of resistance. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of tuberculosis drug development.

References

PBTZ169 DprE1 inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of the DprE1 Inhibitor PBTZ169 (Macozinone)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PBTZ169, also known as this compound, is a promising antitubercular drug candidate belonging to the benzothiazinone (BTZ) class. It targets a novel and highly vulnerable enzyme in Mycobacterium tuberculosis (Mtb), decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. PBTZ169 exhibits potent bactericidal activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. Developed as an optimized analog of the earlier lead compound BTZ043, PBTZ169 offers several advantages, including a simpler chemical synthesis, lower cost, and improved pharmacodynamic properties.[1][2] Having successfully completed preclinical and Phase I clinical trials, and with Phase IIa studies demonstrating significant early bactericidal activity, PBTZ169 stands out as a critical component for future tuberculosis treatment regimens.[1][3] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

Discovery and Optimization

The journey to PBTZ169 began with the discovery of the benzothiazinone (BTZ) scaffold, which showed exceptionally high potency against Mtb.[3] The initial lead compound, BTZ043, was identified as a powerful inhibitor of DprE1.[1][2] However, BTZ043 possessed a chiral center, complicating its synthesis. This led to a lead optimization campaign to develop derivatives with improved pharmacological properties.[4][5]

PBTZ169 emerged from this effort by introducing a piperazine group into the BTZ scaffold.[4] This modification resulted in a compound with several key advantages over BTZ043:

  • Simplified Synthesis: The absence of chiral centers makes the chemical synthesis of PBTZ169 easier and more cost-effective.[1][2]

  • Enhanced Potency: PBTZ169 is three to seven times more active in vitro against various mycobacterial species, including M. tuberculosis, compared to BTZ043.[3][4]

  • Improved Pharmacodynamics: It demonstrates superior efficacy in preclinical models and a favorable safety profile.[1][2][4]

  • Metabolic Stability: PBTZ169 was found to be less susceptible to inactivation by nitroreductases compared to BTZ043, a critical property for in vivo activity.[3]

These enhancements established PBTZ169 as a superior preclinical candidate for further development.[4]

Mechanism of Action

PBTZ169 exerts its bactericidal effect by inhibiting DprE1, a crucial flavoenzyme involved in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan (LAM).[6][7][8] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for cell wall synthesis.[8][9][10]

The inhibition process is covalent and irreversible, targeting a specific cysteine residue (Cys387) in the active site of DprE1.[9][11] The mechanism involves a unique activation step:

  • The FAD cofactor of DprE1 reduces the nitro group on the PBTZ169 molecule to a reactive nitroso derivative.[3][12]

  • This activated intermediate then forms a stable semimercaptal covalent adduct with the thiol group of Cys387.[3][4][12]

This covalent binding permanently inactivates the enzyme, blocking the production of DPA and halting arabinan synthesis, which ultimately leads to cell lysis and bacterial death.[6][8] The specificity of DprE1 to mycobacteria contributes to the low toxicity of PBTZ169 in human cells.[8]

cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition PBTZ169 Inhibition Mechanism DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2'-keto-D-arabinose) DPR->DPX DprE1 (Oxidation) FAD -> FADH₂ DPA DPA (Decaprenylphosphoryl-β-D-arabinofuranose) DPX->DPA DprE2 (Reduction) NADH -> NAD⁺ Arabinan Arabinan Polymers (AG & LAM) DPA->Arabinan Arabinosyl- transferases CellWall Mycobacterial Cell Wall Arabinan->CellWall PBTZ169 PBTZ169 (Nitro form) PBTZ169_active Activated PBTZ169 (Nitroso form) PBTZ169->PBTZ169_active Reduction by DprE1-FADH₂ DprE1_inactive Inactive DprE1 (Covalent Adduct) PBTZ169_active->DprE1_inactive Covalent Bond Formation DprE1_active Active DprE1 (with Cys387) DprE1_active->DprE1_inactive Covalent Bond Formation DprE1_inactive->DPX Inhibition start Start prep_drug Prepare 2-fold serial dilutions of PBTZ169 in 96-well plate start->prep_drug prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, diluted to 10⁵ CFU/mL) start->prep_inoculum inoculate Add inoculum to wells (Final Volume = 200 µL) prep_drug->inoculate prep_inoculum->inoculate incubate1 Incubate at 37°C (3-7 days) inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Re-incubate at 37°C (16-24 hours) add_resazurin->incubate2 read_mic Read MIC: Lowest concentration preventing color change (Blue -> Pink) incubate2->read_mic end End read_mic->end

References

A Technical Guide to the Preclinical Early Bactericidal Activity of Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macozinone (also known as PBTZ169) is a first-in-class benzothiazinone derivative representing a significant advancement in the search for novel anti-tuberculosis therapeutics. As an inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway, this compound exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This technical guide provides an in-depth review of the preclinical data supporting the early bactericidal activity (EBA) of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, describes the experimental protocols used for its evaluation, and presents visualizations of critical pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: Covalent Inhibition of DprE1

This compound is a prodrug that is activated within mycobacteria.[3] Its primary target is DprE1, an enzyme critical for the synthesis of arabinan, a key component of the mycobacterial cell wall.[1][4][5] The DprE1/DprE2 enzyme system catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the arabinosyl donor for arabinan biosynthesis.

This compound's activation leads to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible "suicide" inhibition of the enzyme.[1][3] This blockade of arabinan synthesis disrupts the integrity of the cell wall, leading to cell lysis and potent bactericidal effects.[2][3]

G cluster_pathway Arabinan Synthesis Pathway cluster_inhibition This compound Inhibition DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA DprE1 / DprE2 Epimerization Arabinan Arabinan Polymers (Cell Wall Component) DPA->Arabinan Arabinosyltransferases Macozinone_prodrug This compound (Prodrug) Activated_this compound Activated this compound (Nitroso Intermediate) Macozinone_prodrug->Activated_this compound Activation by DprE1 Inhibited_Complex Covalently Inhibited DprE1 Activated_this compound->Inhibited_Complex DprE1_target DprE1 Enzyme (with Cys387) DprE1_target->Inhibited_Complex Covalent bond formation at Cys387 Inhibited_Complex->DPA INHIBITS

Caption: Mechanism of this compound action on the DprE1 enzyme.

In Vitro Bactericidal Activity

This compound demonstrates exceptional potency against M. tuberculosis in vitro. It is significantly more active than its predecessor, BTZ043, and maintains its efficacy against a wide panel of clinical isolates, including those resistant to first-line drugs.[1]

Quantitative In Vitro Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound and related compounds against susceptible and resistant strains of M. tuberculosis.

CompoundM. tuberculosis StrainMIC (ng/mL)Assay MethodReference
This compound (PBTZ169) H37Rv (Wild-Type)0.3Resazurin Microtiter Assay (REMA)[4][6]
This compound (PBTZ169) H37Rv (Wild-Type)< 0.2Not Specified[2]
H2-PBTZ169 (Metabolite) H37Rv (Wild-Type)Not specified, but activeNanomotion Analysis[4]
BTZ043 H37Rv (Wild-Type)1.0Not Specified[1]
H2-BTZ043 (Metabolite) H37Rv (Wild-Type)2.5Resazurin Microtiter Assay (REMA)[4][6]
This compound (PBTZ169) NTB1 (DprE1 Mutant)> 50,000Resazurin Microtiter Assay (REMA)[4][6]
Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the MIC of a compound. It relies on the ability of viable mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin.

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is incubated under standard conditions (e.g., 37°C) for a defined period (typically 7 days).

  • Indicator Addition: A solution of resazurin dye is added to each well.

  • Second Incubation: The plate is incubated for an additional 24-48 hours to allow for color development.

  • Reading: The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.[1][6]

Experimental Protocol: Real-time Viability by Nanomotion Analysis

Recent studies have employed advanced nanomotion technology to assess the bactericidal activity of this compound in real-time. This technique measures the minuscule movements of living bacteria, providing a rapid indication of viability.

  • Cantilever Functionalization: Microscopic cantilevers are functionalized using a linking agent like polydiallyldimethylammonium chloride (pDADMAC) to ensure stable bacterial attachment.[4]

  • Bacterial Attachment: A suspension of M. tuberculosis in growth media (e.g., MGIT media) is introduced, allowing the bacteria to adhere to the cantilevers.

  • Drug Exposure: The cantilevers with attached bacteria are exposed to a specific concentration of this compound. Control groups are exposed to a vehicle (e.g., DMSO).

  • Nanomotion Detection: The system monitors the oscillations of the cantilevers. Viable, metabolically active bacteria cause distinct oscillations. As the drug takes effect and kills the bacteria, these movements diminish, leading to a reduction in the oscillation amplitude.[6]

  • Data Analysis: The rate of decline in cantilever movement is analyzed to determine the speed and extent of bactericidal activity. Studies have shown that this compound causes a significant reduction in M. tuberculosis viability within just 7 hours.[4][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Functionalize Cantilever (pDADMAC) p2 Attach M. tuberculosis to Cantilever p1->p2 e1 Expose to this compound (or DMSO control) p2->e1 e2 Measure Cantilever Oscillations e1->e2 a1 Analyze Oscillation Amplitude Over Time e2->a1 a2 Determine Rate of Viability Reduction (k) a1->a2

Caption: Experimental workflow for nanomotion-based bactericidal analysis.

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models of tuberculosis, which is a critical step in validating its potential for clinical use.

Quantitative In Vivo Data

While detailed EBA data (log CFU reduction over specific time intervals) from preclinical models is not extensively published, the available results consistently show this compound's potent in vivo activity. A pilot study with a related benzothiazinone showed potency in a murine model comparable to isoniazid at the same dose.[1] this compound itself was selected as the lead candidate after demonstrating superior efficacy in a chronic TB mouse model.[1] Furthermore, preclinical investigations have revealed synergistic effects when this compound is combined with bedaquiline and clofazimine.[5][7][8] This synergy is highly promising for developing shorter, more effective combination therapies.

Animal ModelTreatment RegimenKey FindingsReference
Murine Model Not SpecifiedEfficacy demonstrated in various models of M. tuberculosis infection.[9]
Chronic TB Mouse Model Not SpecifiedPBTZ169 selected as the most promising candidate based on superior efficacy.[1]
Preclinical Models Combination with BedaquilineSynergistic effects observed.[7][8]
Preclinical Models Combination with ClofazimineSynergistic effects observed.[7][8]

Note: As a point of reference, a Phase 2a clinical study, though terminated early, demonstrated a statistically significant EBA in TB patients receiving 640 mg/day of this compound monotherapy for 14 days, with a mean daily fall in CFU of 0.071 log₁₀ CFU/mL of sputum.[7][10]

Experimental Protocol: Murine Model of Chronic Tuberculosis

The chronic mouse model is a standard for evaluating the efficacy of anti-TB drug candidates.

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of virulent M. tuberculosis (e.g., H37Rv). The infection is allowed to establish for 4-6 weeks to enter a chronic, stable phase.

  • Treatment Initiation: Animals are randomized into groups. One group receives this compound (administered orally), a control group receives a vehicle, and other groups may receive standard-of-care drugs (e.g., isoniazid, rifampicin) for comparison.

  • Dosing: The drug is administered daily or according to the desired schedule for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated onto solid mycobacterial growth agar (e.g., Middlebrook 7H11).

  • Outcome: Plates are incubated for 3-4 weeks, after which bacterial colonies are counted. The efficacy of this compound is determined by comparing the log₁₀ CFU counts in the organs of treated mice to those of the untreated control group. A significant reduction in CFU indicates in vivo bactericidal activity.

Developmental Progression

This compound was developed through the optimization of a lead compound, BTZ043. This progression was driven by the need to improve upon the already potent activity of the benzothiazinone class while enhancing its drug-like properties.

G cluster_improvements Key Advantages of this compound node_btz BTZ043 (Lead Compound) node_mcz This compound (PBTZ169) (Optimized Candidate) node_btz->node_mcz Medicinal Chemistry Optimization adv1 Easier Chemical Synthesis (No Chiral Centers) node_mcz->adv1 adv2 Improved Pharmacodynamics node_mcz->adv2 adv3 Lower Cost of Goods node_mcz->adv3 adv4 Higher In Vitro Potency (3-7x vs. BTZ043) node_mcz->adv4

Caption: Logical progression from BTZ043 to this compound (PBTZ169).

Compared to BTZ043, this compound offers several key advantages:

  • Simplified Synthesis: The absence of a chiral center makes its chemical synthesis easier and more cost-effective.[7][8]

  • Improved Pharmacodynamics: It exhibits a better pharmacodynamic profile.[5][7][8]

  • Higher Potency: As noted, it is three to seven times more active in vitro against a range of mycobacteria.[1]

Conclusion

The preclinical data for this compound (PBTZ169) robustly establishes its profile as a potent bactericidal agent against M. tuberculosis. Its novel mechanism of action, high in vitro potency against both susceptible and resistant strains, and demonstrated efficacy in animal models underscore its significant potential. The rapid bactericidal activity observed in advanced in vitro systems further supports its promise for inclusion in future, potentially shorter and more effective, TB treatment regimens. The synergistic interactions with existing and developmental drugs position this compound as a critical new tool in the global fight against tuberculosis.

References

Macozinone (PBTZ169): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macozinone (formerly PBTZ169) is a promising antitubercular agent belonging to the benzothiazinone class of compounds. It is a potent inhibitor of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth overview of the identification and validation of this compound's molecular target, detailing the mechanism of action and providing key experimental protocols for its characterization.

Target Identification: DprE1, a Key Enzyme in Cell Wall Synthesis

The primary molecular target of this compound has been unequivocally identified as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1] DprE1 is a flavoenzyme that plays a crucial role in the biosynthesis of arabinogalactan, a major component of the mycobacterial cell wall.[2]

Mechanism of Action: Covalent Inhibition of DprE1

This compound is a suicide inhibitor that covalently modifies the DprE1 enzyme.[1] The process involves the reduction of the nitro group of this compound by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This activation step generates a reactive nitroso species that subsequently forms a covalent bond with a critical cysteine residue, Cys387, in the active site of DprE1.[1][3] This irreversible inhibition of DprE1 blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinogalactan, leading to bacterial cell death.[1]

Arabinogalactan Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of the arabinogalactan layer of the mycobacterial cell wall is a complex multi-step process. This compound's inhibition of DprE1 is a critical intervention point in this pathway.

Arabinogalactan_Biosynthesis cluster_0 Cytoplasmic Steps cluster_1 Periplasmic/Cell Wall Assembly UDP_GlcNAc UDP-GlcNAc PPM Polyprenol-P UDP_GlcNAc->PPM GlcNAc-P-transferase UDP_Gal UDP-Galactose DPR Decaprenyl-P-Ribose UDP_Gal->DPR DprA, DprB PPM->UDP_Gal Galactosyltransferases DPX Decaprenyl-P-2-keto-Ribose DPR->DPX DprE1 DPA Decaprenyl-P-Arabinose DPX->DPA DprE2 Arabinan Arabinan Chain DPA->Arabinan Arabinosyltransferases Galactan Galactan Chain Arabinan->Galactan Peptidoglycan Peptidoglycan Galactan->Peptidoglycan AG Arabinogalactan Mycolic_Acids Mycolic Acids AG->Mycolic_Acids Cell_Wall Cell Wall Core Mycolic_Acids->Cell_Wall This compound This compound (PBTZ169) DprE1 DprE1 This compound->DprE1 Covalent Inhibition

Arabinogalactan biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potent activity of this compound against M. tuberculosis has been demonstrated through various in vitro assays.

Minimum Inhibitory Concentration (MIC)

This compound exhibits low nanomolar to picomolar MIC values against drug-susceptible and drug-resistant M. tuberculosis strains.

M. tuberculosis StrainResistance ProfileMIC (ng/mL)Reference(s)
H37RvSusceptible0.2 - 0.3[2][4][5]
NTB1DprE1 C387S Mutant>50,000[2]
MDR/XDR Clinical IsolatesMultidrug/Extensively Drug-Resistant0.19 - 0.75[1]
50% Inhibitory Concentration (IC50) against DprE1

The direct inhibitory effect of this compound on its target, DprE1, has been quantified by determining its IC50 value.

EnzymeIC50 (µM)Reference(s)
Wild-type DprE10.3[6]
DprE1 C387S Mutant3.6[6]

Experimental Protocols for Target Validation

Validating the target of a novel antimicrobial agent is a critical step in its development. The following are key experimental protocols used in the validation of DprE1 as the target of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Workflow for REMA:

REMA_Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of this compound start->prep_plate add_culture Inoculate wells with M. tuberculosis culture prep_plate->add_culture incubate1 Incubate at 37°C for 7 days add_culture->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate overnight add_resazurin->incubate2 read_results Read results based on color change (Blue = No growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration that prevents color change read_results->determine_mic end End determine_mic->end

Workflow for the Resazurin Microtiter Assay (REMA).

Detailed Protocol:

  • Preparation of Drug Plates:

    • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase) to all wells.

    • Add 100 µL of this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Final Reading:

    • After 7 days, add 30 µL of 0.02% resazurin solution to each well.[7]

    • Incubate the plate for an additional 1-2 days.

    • The MIC is determined as the lowest drug concentration that prevents a color change from blue (resazurin) to pink (resorufin), which indicates bacterial growth.[8][9][10]

Generation and Analysis of this compound-Resistant Mutants

The selection and characterization of resistant mutants is a powerful tool for target identification.

Workflow for Resistant Mutant Analysis:

Mutant_Analysis_Workflow start Start culture_mtb Culture M. tuberculosis H37Rv start->culture_mtb plate_on_this compound Plate on 7H10 agar containing sub-inhibitory concentrations of this compound culture_mtb->plate_on_this compound select_colonies Select resistant colonies plate_on_this compound->select_colonies confirm_resistance Confirm resistance by MIC determination (REMA) select_colonies->confirm_resistance extract_dna Extract genomic DNA confirm_resistance->extract_dna pcr_dpre1 PCR amplify the dprE1 gene extract_dna->pcr_dpre1 sequence_dpre1 Sequence the dprE1 amplicon pcr_dpre1->sequence_dpre1 analyze_mutations Analyze for mutations compared to wild-type sequence_dpre1->analyze_mutations wgs Whole Genome Sequencing (optional) for off-target mutation analysis analyze_mutations->wgs end End analyze_mutations->end wgs->end

Workflow for generating and analyzing this compound-resistant mutants.

Detailed Protocol:

  • Selection of Resistant Mutants:

    • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Plate approximately 108 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing 4x and 8x the MIC of this compound.

    • Incubate plates at 37°C for 3-4 weeks.

  • Confirmation of Resistance:

    • Pick individual colonies and subculture them in drug-free 7H9 broth.

    • Determine the MIC of this compound for each isolate using the REMA protocol described above to confirm the resistant phenotype.

  • Genetic Analysis:

    • Extract genomic DNA from the resistant isolates and the parental H37Rv strain.

    • Amplify the dprE1 gene (Rv3790) using specific primers. A typical PCR protocol would involve an initial denaturation at 95°C for 5 minutes, followed by 30 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[4]

    • Sequence the PCR products and compare the sequences to the wild-type dprE1 sequence to identify mutations. The most common resistance-conferring mutation is in the codon for Cys387, often resulting in a change to serine (C387S).[3][11][12]

    • For a more comprehensive analysis, Whole Genome Sequencing (WGS) can be performed to identify any off-target mutations that may contribute to resistance.

DprE1 Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of DprE1.

Detailed Protocol:

  • Expression and Purification of DprE1:

    • Recombinantly express and purify M. tuberculosis DprE1.

  • Enzyme Assay:

    • The assay measures the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPX).

    • Prepare a reaction mixture containing purified DprE1, its substrate DPR, and the FAD cofactor in an appropriate buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction and monitor the formation of DPX over time. This can be done using methods such as thin-layer chromatography (TLC) with radiolabeled substrate or a coupled spectrophotometric assay.[13][14]

  • Data Analysis:

    • Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a drug binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow for CETSA:

CETSA_Workflow start Start treat_cells Treat M. tuberculosis cells with This compound or vehicle control start->treat_cells heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells separate_fractions Separate soluble and precipitated protein fractions by centrifugation lyse_cells->separate_fractions analyze_soluble Analyze the soluble fraction for DprE1 (e.g., by Western Blot or Mass Spectrometry) separate_fractions->analyze_soluble plot_curve Plot the amount of soluble DprE1 as a function of temperature analyze_soluble->plot_curve determine_shift Determine the shift in melting temperature (Tm) in the presence of this compound plot_curve->determine_shift end End determine_shift->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture M. tuberculosis cells to mid-log phase.

    • Treat the cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specific duration.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15][16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by methods such as sonication or bead beating in a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[16]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze the amount of DprE1 present at each temperature using Western blotting with a DprE1-specific antibody or by mass spectrometry.

    • Generate a melting curve by plotting the relative amount of soluble DprE1 as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[17][18][19]

Conclusion

The identification and validation of DprE1 as the molecular target of this compound have provided a solid foundation for its development as a novel antitubercular drug. The detailed mechanistic understanding and the availability of robust experimental protocols for its characterization are invaluable for ongoing and future research in the field of tuberculosis drug discovery. The potent and specific activity of this compound against a critical enzyme in the mycobacterial cell wall synthesis pathway underscores its potential to be a key component of future tuberculosis treatment regimens.

References

Macozinone (PBTZ-169): A Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macozinone (also known as PBTZ-169) is a novel, first-in-class benzothiazinone anti-tuberculosis drug candidate. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals involved in the development of new anti-tuberculosis therapies.

Pharmacodynamics: The Mechanism of Action of this compound

This compound's potent antimycobacterial effect stems from its highly specific mechanism of action: the irreversible inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinan, a key component of arabinogalactan and lipoarabinomannan.

The inhibition of DprE1 by this compound is a covalent process. The nitro group of this compound is bioreductively activated within the mycobacterium, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding effectively blocks the enzyme's function, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

In Vitro Antimycobacterial Activity

This compound has demonstrated remarkable potency against M. tuberculosis in vitro. The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Metabolites against M. tuberculosis

CompoundM. tuberculosis H37Rv MIC (ng/mL)
This compound (PBTZ-169)0.3
H₂-PBTZ-169 (metabolite)0.6
Signaling Pathway of DprE1 Inhibition

The following diagram illustrates the mechanism of action of this compound, from its entry into the mycobacterial cell to the covalent inhibition of the DprE1 enzyme.

DprE1_Inhibition cluster_cell Mycobacterium tuberculosis Cell Macozinone_ext This compound (extracellular) Macozinone_int This compound (intracellular) Macozinone_ext->Macozinone_int Diffusion Activated_this compound Activated this compound (nitroso derivative) Macozinone_int->Activated_this compound Bioreductive Activation DprE1 DprE1 Enzyme (with Cys387) Activated_this compound->DprE1 Covalent Bonding to Cys387 Inactive_DprE1 Inactive DprE1 (covalently bound) Arabinan_synthesis Arabinan Synthesis DprE1->Arabinan_synthesis Catalyzes Inactive_DprE1->Arabinan_synthesis Inhibits Cell_wall_disruption Cell Wall Disruption & Lysis Arabinan_synthesis->Cell_wall_disruption Leads to

Mechanism of this compound's covalent inhibition of DprE1.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been investigated in healthy volunteers through several Phase 1 clinical trials, including single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies have explored different oral formulations due to the compound's low aqueous solubility.

Absorption

This compound is absorbed after oral administration, with the rate and extent of absorption being influenced by the formulation and the presence of food.

  • Formulations: Studies have evaluated various formulations, including native crystal powder (NCP) suspended in water or syrup, and a spray-dried dispersion (SDD). The SDD formulation has been shown to have a higher relative bioavailability compared to the NCP formulation.[1]

  • Food Effect: The administration of this compound with food significantly increases its bioavailability. In one study, when a 640 mg dose was administered under fed conditions, the AUC0-∞ increased 3.45-fold and the Cmax increased 2.29-fold compared to fasting conditions.

  • Time to Maximum Concentration (Tmax): After a single fasting dose, this compound is rapidly absorbed, with a median Tmax ranging from 1.5 to 2.5 hours for doses between 40 mg and 640 mg.

Distribution, Metabolism, and Excretion
  • Metabolism: this compound is known to be metabolized into several active metabolites. The most abundant of these are H₂-PBTZ and 3OH-PBTZ.[1]

  • Elimination: The disposition of this compound and its main active metabolites is best described by a 2-compartment model with linear elimination.[1]

Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound observed in healthy volunteers from various Phase 1 studies.

Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

Dose (mg)FormulationAdministrationTmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)
40-640CapsuleSingle, Fasting1.5 - 2.5Dose-proportionalDose-proportional
640CapsuleSingle, Fed~4.0Increased 2.29xIncreased 3.50x
10-320SDDSingle, Fasting--~2x higher than NCP
160, 320NCPSingle, Fasting---

Note: This table is a compilation of data from multiple sources. Direct comparative values were not always available. "-" indicates data not available in a comparable format.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Population Pharmacokinetic (PopPK) Modeling

A population pharmacokinetic model for this compound and its active metabolites was developed using data from Phase 1a and 1b studies in healthy volunteers.[1]

  • Study Design: Data was collected from 54 healthy volunteers who received different formulations of this compound (SDD, NCP, syrup) in single and multiple-dose regimens.[1] A total of 1,761 plasma concentration samples were analyzed.[1]

  • Bioanalysis: this compound and its metabolites in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Modeling Approach:

    • Software: The analysis was performed using NONMEM (version 7.4.3).[1]

    • Model Structure: The disposition of this compound and its metabolites was described by a 2-compartment model with linear elimination. The absorption was modeled using a dual parallel first-order absorption with a lag time.[1]

    • Covariate Analysis: The influence of covariates such as age, ethnicity, and body weight was investigated. Allometric scaling with body weight was applied to clearance and volume parameters.[1]

The following diagram illustrates the workflow for the population pharmacokinetic analysis.

PopPK_Workflow Data_Collection Data Collection (Phase 1a & 1b studies) - Dosing information - Plasma samples - Demographics Bioanalysis Bioanalysis (LC-MS/MS) - Quantify drug and  metabolite concentrations Data_Collection->Bioanalysis Dataset_Assembly Dataset Assembly - Merge PK and covariate data Bioanalysis->Dataset_Assembly Model_Development Model Development (NONMEM) - Structural model selection - Absorption model evaluation - Error model definition Dataset_Assembly->Model_Development Covariate_Analysis Covariate Analysis - Stepwise covariate modeling - Identify significant factors Model_Development->Covariate_Analysis Model_Validation Model Validation - Goodness-of-fit plots - Visual predictive check (VPC) Covariate_Analysis->Model_Validation Final_Model Final PopPK Model - Parameter estimates - Inter-individual variability Model_Validation->Final_Model

Workflow for Population Pharmacokinetic (PopPK) Modeling.
Resazurin Microtiter Assay (REMA) for MIC Determination

The in vitro potency of this compound is determined using the REMA method.

  • Materials:

    • 96-well microtiter plates

    • M. tuberculosis culture

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Resazurin sodium salt solution (0.01% w/v in sterile water)

    • This compound stock solution

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the microtiter plate wells containing 7H9 broth.

    • Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth control (no drug) and a sterile control (no bacteria).

    • Incubate the plates at 37°C for 7 days.

    • Add resazurin solution to each well and re-incubate overnight.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Clinical Development Overview

This compound has undergone several early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics.

  • Phase 1a (NCT03423030): A single ascending dose study in healthy volunteers to assess the safety and PK of different formulations.

  • Phase 1b (NCT03776500): A multiple ascending dose study in healthy volunteers to evaluate the safety and PK of this compound after repeated administration.

  • Phase 2a (NCT03334734): An early bactericidal activity (EBA) study in patients with drug-susceptible tuberculosis to assess the preliminary efficacy of this compound. This study demonstrated statistically significant EBA after 14 days of monotherapy at a dose of 640 mg.

The general workflow for these clinical trials is depicted below.

Clinical_Trial_Workflow Preclinical Preclinical Studies Phase1a Phase 1a (SAD) - Safety & Tolerability - PK of single dose - Formulation comparison Preclinical->Phase1a Phase1b Phase 1b (MAD) - Safety & Tolerability - PK of multiple doses Phase1a->Phase1b Phase2a Phase 2a (EBA) - Early Bactericidal Activity - Safety in patients Phase1b->Phase2a Further_Phases Further Clinical Development Phase2a->Further_Phases

Simplified Clinical Development Workflow for this compound.

Conclusion

This compound is a promising anti-tuberculosis drug candidate with a novel mechanism of action and potent bactericidal activity. Its pharmacokinetic profile is characterized by formulation- and food-dependent absorption and the formation of active metabolites. Early clinical trials have demonstrated a favorable safety and tolerability profile, along with evidence of early bactericidal activity in tuberculosis patients. Further clinical development is warranted to establish the optimal dosing regimen and its efficacy in combination with other anti-tuberculosis agents.

References

In Vivo Efficacy of Macozinone in Tuberculosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Macozinone (PBTZ169), a promising benzothiazinone drug candidate for the treatment of tuberculosis (TB). This compound is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3][4] Its unique mechanism of action makes it a valuable candidate for treating both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document summarizes key quantitative data from preclinical animal models, details experimental protocols, and visualizes the underlying mechanism and experimental workflows.

Quantitative Efficacy Data

This compound has demonstrated significant bactericidal activity in various murine models of tuberculosis. The following tables summarize the quantitative data on the reduction of bacterial load in the lungs and spleens of mice treated with this compound, both as a monotherapy and in combination with other anti-TB drugs.

Table 1: Monotherapy Efficacy of this compound in Murine TB Models
Mouse StrainM. tuberculosis StrainInfection ModelTreatment Dose (mg/kg)Treatment DurationOrganBacterial Load Reduction (log₁₀ CFU) vs. Untreated ControlReference
BALB/cH37RvChronic (low-dose aerosol)504 weeksLungs>0.5 (compared to BTZ043)[5]
BALB/cH37RvChronic (low-dose aerosol)504 weeksSpleen~1.0 (compared to BTZ043)[5]
C3HeB/FeJH37RvChronic50 (QD)8 weeksLungs~1.5[6]
C3HeB/FeJH37RvChronic100 (QD)8 weeksLungs~1.5[6]
I/St, B6, (AKRxI/St)F1, B6.I-100, B6.I-139H37RvAerosol or IntravenousNot specified4 and 8 weeksLungs & SpleenStatistically significant reduction[7]
BALB/cM. abscessusIntravenousNot specifiedNot specifiedLungs3.33[8]
BALB/cM. abscessusIntravenousNot specifiedNot specifiedSpleen1.49[8]
BALB/cM. chelonaeIntravenousNot specifiedNot specifiedLungs2.29[8]
BALB/cM. chelonaeIntravenousNot specifiedNot specifiedSpleen2.24[8]

QD: Once daily

Table 2: Combination Therapy Efficacy with this compound in Murine TB Models
Mouse StrainM. tuberculosis StrainInfection ModelTreatment RegimenTreatment DurationOrganOutcomeReference
BALB/cH37RvChronicThis compound + Bedaquiline + PyrazinamideNot specifiedLungs & SpleenMore efficient in reducing mycobacterial counts compared to Isoniazid + Rifampicin + Pyrazinamide[2]
Not specifiedH37RvNot specifiedThis compound + Delamanid + SutezolidNot specifiedLungsMore active than Rifampin + Isoniazid + Pyrazinamide[2]
Not specifiedH37RvNot specifiedThis compound + Delamanid + SutezolidNot specifiedSpleenComparable to Rifampin + Isoniazid + Pyrazinamide[2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments cited in this guide.

Murine Model of Chronic Tuberculosis

This protocol is based on the commonly used low-dose aerosol infection model to establish a chronic M. tuberculosis infection in mice.[5][9]

Animals:

  • Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[9]

  • Mice are housed in a biosafety level 3 (BSL-3) facility.[10]

Infection:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • A mid-log phase culture is harvested, washed, and resuspended in phosphate-buffered saline (PBS).

  • Mice are infected via the aerosol route using a nose-only exposure chamber to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse.[9][10]

  • The actual inhaled dose is confirmed by sacrificing a subset of mice 24 hours post-infection and enumerating the CFU in their lung homogenates.

Treatment:

  • Treatment is initiated 4-6 weeks post-infection, once a chronic infection is established.

  • This compound is typically formulated in a vehicle such as 0.5% (w/v) carboxymethylcellulose.

  • The drug is administered orally via gavage once or twice daily at the doses specified in the efficacy tables.

  • Control groups receive either the vehicle alone or a standard-of-care anti-TB drug like isoniazid or rifampicin.[7]

Efficacy Assessment:

  • At specified time points (e.g., 4 and 8 weeks of treatment), mice are euthanized.[7]

  • Lungs and spleens are aseptically removed.

  • The organs are homogenized in PBS containing 0.05% Tween 80.

  • Serial ten-fold dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted.

  • The bacterial load is expressed as the mean log₁₀ CFU per organ.

  • For histopathological analysis, a portion of the lung tissue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Ziehl-Neelsen stain to visualize tissue damage and acid-fast bacilli, respectively.

Hypoxic Granuloma Model

While specific details of the hypoxic granuloma model used for this compound testing are not extensively described in the provided search results, these models typically involve the formation of caseous necrotic granulomas that mimic the hypoxic environment of human TB lesions. In such models, this compound was found to be more potent than rifampicin in reducing CFU counts.[7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

Mechanism of Action of this compound

Macozinone_Mechanism Mechanism of Action of this compound cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenyl-P-Arabinose Arabinan Arabinan Synthesis DPA->Arabinan DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Arabinan->CellWall Lysis Cell Lysis CellWall->Lysis Leads to DprE1->DPA Catalyzes epimerization InhibitedDprE1 Covalently Inhibited DprE1 This compound This compound (Prodrug) Activatedthis compound Activated this compound This compound->Activatedthis compound Activation Activatedthis compound->DprE1 Covalent binding to Cys387 InhibitedDprE1->DPA Blocks synthesis

Caption: Mechanism of this compound action on the DprE1 enzyme.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow Experimental Workflow for In Vivo Efficacy of this compound cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Data Analysis A1 Acclimatize Mice A2 Prepare M. tuberculosis Inoculum A1->A2 A3 Low-Dose Aerosol Infection A2->A3 A4 Establish Chronic Infection (4-6 weeks) A3->A4 B1 Randomize Mice into Treatment Groups A4->B1 B2 Daily Oral Gavage with this compound, Control, or Vehicle B1->B2 B3 Monitor Animal Health and Weight B2->B3 C1 Euthanize Mice at Predefined Endpoints B3->C1 C2 Aseptically Harvest Lungs and Spleens C1->C2 C3 Homogenize Tissues C2->C3 C6 Histopathological Analysis C2->C6 C4 Serial Dilution and Plating C3->C4 C5 Incubate and Enumerate CFU C4->C5 D1 Calculate log10 CFU Reduction C5->D1 C6->D1 D2 Statistical Analysis D1->D2 D3 Report Findings D2->D3

Caption: Workflow for testing this compound efficacy in a mouse TB model.

References

Macozinone: A Technical Guide to its Activity Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for novel therapeutics.[1][2] Macozinone (MCZ), also known as PBTZ169, is a promising drug candidate belonging to the benzothiazinone (BTZ) class.[3][4] It is a piperazinobenzothiazinone derivative that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy against resistant strains, and the experimental protocols used to evaluate its activity.

Mechanism of Action

This compound is a prodrug that targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][6][7] DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[1][2]

The activation of this compound and its subsequent inhibition of DprE1 involves a unique "suicide inhibition" mechanism.[3][6] The nitro group of the benzothiazinone core is reduced by the FAD cofactor within the DprE1 active site, leading to the formation of a reactive nitroso derivative.[3][8] This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[3][6][8] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis.[5][8]

G cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 This compound (PBTZ169) Action DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis CellWall Mycobacterial Cell Wall MCZ_prodrug This compound (Prodrug) DprE1 DprE1 Enzyme MCZ_prodrug->DprE1 Enters active site MCZ_active Activated this compound (Nitroso derivative) Covalent_Adduct DprE1-Macozinone Covalent Adduct (Inactive) Covalent_Adduct->DPA Inhibits conversion

Caption: Mechanism of this compound Action on DprE1.

In Vitro Activity Against Drug-Resistant M. tuberculosis

This compound exhibits potent bactericidal activity against a wide range of Mtb strains, including those resistant to first- and second-line anti-TB drugs.[3][4] Its novel mechanism of action means there is no cross-resistance with existing TB drugs.[3]

Compound Mtb Strain MIC (ng/mL) Reference
This compound (PBTZ169)H37Rv (drug-susceptible)0.3[1][2]
This compound (PBTZ169)MDR and XDR clinical isolatesPotent activity reported[3]
H2-PBTZ169 (metabolite)H37Rv (drug-susceptible)Not specified, but active[1][2]
BTZ043H37Rv (drug-susceptible)Higher than PBTZ169[3]
This compound (PBTZ169)NTB1 (dprE1 mutant, resistant)>50,000[1][2]

Synergistic and Additive Effects

Studies have investigated the interaction of this compound with other anti-TB drugs to identify potential combination therapies. These studies are crucial for developing effective regimens against drug-resistant TB.

Drug Combination Interaction Model Reference
This compound + BedaquilineSynergisticIn vitro (REMA assay), Mouse model[3][9]
This compound + ClofazimineSynergisticPreclinical models[10][11]
This compound + DelamanidSynergisticIn vitro[9]
This compound + SutezolidSynergisticIn vitro[9]
This compound + Pyrazinamide + BedaquilineMore effective than standard regimenMouse chronic model[3]
This compound + First- and Second-line drugsNo antagonism observedIn vitro[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Resazurin Microtiter Assay (REMA): This colorimetric assay is a common method for determining the MIC of compounds against Mtb.[1][2]

  • Bacterial Culture: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

  • Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-10 days).

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Readout: After further incubation, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[2]

G start Start culture Culture M. tuberculosis start->culture dilute Serially dilute this compound in 96-well plate culture->dilute inoculate Inoculate wells with M. tb suspension dilute->inoculate incubate1 Incubate at 37°C inoculate->incubate1 add_resazurin Add Resazurin solution incubate1->add_resazurin incubate2 Incubate add_resazurin->incubate2 readout Read color change (Blue to Pink) incubate2->readout mic Determine MIC readout->mic

Caption: REMA Experimental Workflow for MIC Determination.

Real-time Antimicrobial Susceptibility Testing

Nanomotion Technology: This novel method, derived from atomic force microscopy (AFM), allows for rapid, real-time assessment of bacterial viability by measuring nanoscale vibrations of the bacteria.[1][2]

  • Cantilever Functionalization: Cantilevers are functionalized with a linking agent like polydiallyldimethylammonium chloride (pDADMAC) to ensure stable attachment of Mtb.[1]

  • Bacterial Attachment: Mtb cells are attached to the functionalized cantilevers.

  • Baseline Measurement: Nanoscale vibrations are recorded in a growth medium (e.g., MGIT) for a baseline reading.[1]

  • Drug Addition: The test compound (this compound) is added to the medium.

  • Real-time Monitoring: Nanomotion is continuously recorded for several hours. A reduction in the amplitude of vibrations indicates a loss of bacterial viability.[1][2] This method has been shown to significantly reduce the time to determine antibiotic susceptibility compared to traditional methods.[1]

G start Start functionalize Functionalize AFM cantilever start->functionalize attach Attach M. tuberculosis to cantilever functionalize->attach baseline Record baseline nanomotion in media attach->baseline add_drug Add this compound baseline->add_drug monitor Continuously record nanomotion add_drug->monitor analyze Analyze vibration amplitude reduction monitor->analyze susceptibility Determine Susceptibility analyze->susceptibility

Caption: Nanomotion Technology Workflow for AST.

In Vivo Efficacy Studies

Mouse Model of Chronic TB: This model is used to evaluate the therapeutic efficacy of new drug candidates in a living organism.[3]

  • Infection: Mice (e.g., BALB/c strain) are infected with an aerosolized suspension of M. tuberculosis.

  • Establishment of Chronic Infection: The infection is allowed to establish for a defined period (e.g., 4-6 weeks).

  • Drug Administration: Mice are treated with the test compound (this compound), often in combination with other drugs, via oral gavage for a specified duration.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating homogenized tissue on agar and counting colony-forming units (CFUs).

  • Comparison: The reduction in CFU counts in treated groups is compared to that in untreated control groups to determine the efficacy of the treatment.

Resistance to this compound

Resistance to this compound is primarily associated with mutations in the dprE1 gene.[5] The most frequently observed mutation is in the codon for Cys387, the residue that forms the covalent bond with the activated drug.[5] For example, a C387S (cysteine to serine) substitution leads to high-level resistance.[5] The frequency of spontaneous resistance to this compound is low.[5]

Clinical Development

This compound has undergone Phase I and Phase IIa clinical trials.[3][10][12] These studies have demonstrated a good safety and tolerability profile in healthy volunteers and in patients with drug-susceptible TB.[7][10][12] A Phase IIa study showed statistically significant early bactericidal activity (EBA) after 14 days of monotherapy at a dose of 640 mg.[3][10][11] Further clinical development is ongoing to establish its role in combination regimens for the treatment of drug-resistant TB.[7]

Conclusion

This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent bactericidal activity, and favorable safety profile make it a promising candidate for inclusion in new, shorter, and more effective treatment regimens. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to combat the global threat of tuberculosis.

References

An In-depth Technical Guide to the Covalent Inhibition of DprE1 by Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental protocols related to the covalent inhibition of the essential Mycobacterium tuberculosis enzyme, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), by the promising anti-tuberculosis drug candidate, Macozinone (also known as PBTZ169).

Introduction: The Significance of DprE1 Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with new mechanisms of action. DprE1, a key flavoenzyme in the mycobacterial cell wall synthesis pathway, has been identified as a highly vulnerable target for new anti-TB drugs. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of essential cell wall components like arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[3]

This compound, a piperazine-containing benzothiazinone, is a potent covalent inhibitor of DprE1 currently in clinical development.[4][5] It exhibits exceptional activity against both drug-susceptible and drug-resistant strains of Mtb. This guide delves into the technical details of its covalent inhibition of DprE1.

Mechanism of Covalent Inhibition

This compound is a prodrug that is activated by its target enzyme, DprE1, in a process characteristic of suicide inhibition.[3][6] The mechanism involves the following key steps:

  • Enzyme-Mediated Reduction: The 8-nitro group of this compound is reduced to a reactive nitroso derivative by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the active site of DprE1.[2][4]

  • Nucleophilic Attack: The highly reactive nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of the cysteine residue at position 387 (Cys387) in the DprE1 active site.[7]

  • Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent semimercaptal bond between this compound and DprE1, effectively inactivating the enzyme.[4][7]

This covalent modification permanently blocks the enzyme's catalytic activity, leading to the disruption of arabinan synthesis and subsequent bacterial lysis.[1]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the DprE1-catalyzed reaction and the mechanism of its covalent inhibition by this compound.

DprE1_Inhibition DprE1 Catalytic Cycle and Covalent Inhibition by this compound cluster_pathway DprE1 Catalytic Pathway cluster_inhibition Inhibition by this compound DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1_FAD DprE1-FAD (oxidized) DPR->DprE1_FAD Substrate Binding DPX DPX (Decaprenylphosphoryl-2-keto-D-erythropentose) DprE1_FAD->DPX Oxidation DprE1_FADH2 DprE1-FADH2 (reduced) DPX->DprE1_FADH2 Product Release DprE2 DprE2 DPX->DprE2 Reduction DprE1_FADH2->DprE1_FAD Re-oxidation DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE2->DPA Arabinan Synthesis Arabinan Synthesis DPA->Arabinan Synthesis This compound This compound (Prodrug) DprE1_Cys387 DprE1-FADH2 (with Cys387) This compound->DprE1_Cys387 Binding Activated_this compound Activated this compound (Nitroso derivative) Covalent_Adduct DprE1-Macozinone Covalent Adduct (Inactive) Activated_this compound->Covalent_Adduct Nucleophilic attack by Cys387 DprE1_Cys387->Activated_this compound Reduction of nitro group Inhibition of Arabinan Synthesis Inhibition of Arabinan Synthesis Covalent_Adduct->Inhibition of Arabinan Synthesis

Caption: DprE1 pathway and this compound's covalent inhibition.

Quantitative Data

The potency of this compound has been extensively evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity of this compound against Mycobacterium tuberculosis
StrainResistance ProfileMIC (ng/mL)MIC (µM)Reference
H37RvDrug-Susceptible0.3~0.00066[1]
Clinical Isolates (Panel of 9)MDR and XDR--[4]

Note: The original source states an MIC of 0.3 nM, which is approximately 0.137 ng/mL. Another source states 0.3 ng/mL.

In Vitro Inhibitory Activity against DprE1
EnzymeIC₅₀ (µM)Reference
Wild-type DprE10.267[6]
C387S Mutant DprE1>10,000-fold increase in MIC[4]

Note: Explicit IC50 for the mutant was not found, but a significant increase in MIC is reported.

In Vivo Efficacy of this compound in a Murine Model of Chronic TB
Treatment GroupDoseReduction in Bacterial Load (log₁₀ CFU)Reference
This compound25 mg/kgSuperior to BTZ043 in lungs and spleen[4]
Isoniazid25 mg/kgComparable to this compound[4]
This compound + Bedaquiline + Pyrazinamide-More efficient than standard regimen (INH+RIF+PZA)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent inhibition of DprE1 by this compound.

Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Sterile 96-well flat-bottom plates.

  • This compound stock solution (dissolved in DMSO).

  • Mycobacterium tuberculosis H37Rv culture grown to mid-log phase.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

  • Sterile water.

Procedure:

  • Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well plate.

  • Create a serial two-fold dilution of this compound directly in the plate, starting from the desired highest concentration.

  • Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1, then dilute 1:10.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterile control wells.

  • Include a growth control (no drug) and a sterile control (no bacteria) for each plate.

  • Add sterile water to the perimeter wells to prevent evaporation.

  • Seal the plate in a plastic bag and incubate at 37°C.

  • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

  • Incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.[8][9]

DprE1 Enzymatic Activity Assay

This assay measures the enzymatic activity of DprE1 and its inhibition by this compound using a 14C-labeled substrate.

Materials:

  • Purified recombinant DprE1 enzyme.

  • 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) substrate.

  • Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂.

  • Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP.

  • This compound solution.

  • TLC plates (silica gel).

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and purified DprE1 enzyme.

  • To test for inhibition, pre-incubate the enzyme with this compound for 30 minutes at 30°C.

  • Initiate the enzymatic reaction by adding 14C-DPR.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

  • Extract the lipid-soluble substrate and product.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate DPR from its product, decaprenylphosphoryl-2-keto-D-erythropentose (DPX).

  • Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of inhibition by comparing the product formation in the presence and absence of this compound.[2]

Characterization of the DprE1-Macozinone Covalent Adduct

Mass Spectrometry:

  • Incubate purified DprE1 with this compound and a substrate analog like farnesylphosphoryl-β-D-ribofuranose (FPR) to facilitate adduct formation.

  • Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the treated DprE1 with the untreated enzyme. An increase in mass corresponding to the molecular weight of the activated this compound confirms the formation of a covalent adduct.

  • To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The peptide containing Cys387 will show a mass shift corresponding to the adducted this compound.

X-ray Crystallography:

  • Co-crystallize the DprE1-Macozinone adduct. This is achieved by incubating purified DprE1 with this compound and FPR to form the adduct, followed by setting up crystallization trials.

  • Crystals are typically grown using the hanging-drop vapor diffusion method.

  • Collect X-ray diffraction data from the crystals.

  • Solve the crystal structure to visualize the electron density corresponding to this compound covalently bound to the Cys387 residue in the active site of DprE1.[1]

Workflow for Resistance Characterization

The following diagram outlines a typical workflow for identifying and characterizing this compound resistance mutations in M. tuberculosis.

Resistance_Workflow Workflow for Characterizing this compound Resistance start Start: Mtb Culture expose Expose to increasing concentrations of this compound start->expose select Select for resistant colonies expose->select isolate Isolate genomic DNA select->isolate sequence Sequence dprE1 gene isolate->sequence identify Identify mutations (e.g., Cys387Ser) sequence->identify confirm Confirm resistance phenotype (MIC testing) identify->confirm characterize Characterize mutant DprE1 enzyme activity identify->characterize end End: Characterized resistant mutant confirm->end characterize->end

Caption: Workflow for this compound resistance characterization.

Resistance to this compound

Resistance to this compound is primarily associated with mutations in the dprE1 gene, specifically at the codon for Cys387. The most commonly observed mutation is a substitution of cysteine with serine (C387S) or glycine (C387G).[4] These mutations prevent the formation of the covalent bond between the activated drug and the enzyme, leading to a significant increase in the MIC, often exceeding a 10,000-fold rise.[4] The absence of a nucleophilic thiol group in the mutant enzymes renders them insensitive to the covalent inhibition mechanism of this compound.

Advantages of this compound over Predecessor Compounds

This compound was developed through a lead optimization program starting from the initial hit, BTZ043. It offers several advantages over its predecessor.

Logical Relationship of this compound's Advantages

The following diagram illustrates the key advantages of this compound compared to BTZ043.

Macozinone_Advantages Advantages of this compound (PBTZ169) over BTZ043 cluster_advantages Key Advantages This compound This compound (PBTZ169) no_chiral Absence of Chiral Center This compound->no_chiral leads to potency Improved Potency (3-7x more active in vitro) This compound->potency pd Better Pharmacodynamics This compound->pd synergy Synergistic effects with Bedaquiline and Clofazimine This compound->synergy BTZ043 BTZ043 Presence of Chiral Center Presence of Chiral Center BTZ043->Presence of Chiral Center synthesis Easier and Cheaper Synthesis no_chiral->synthesis More complex synthesis More complex synthesis Presence of Chiral Center->More complex synthesis

Caption: Advantages of this compound over BTZ043.

These advantages, including a simpler and more cost-effective synthesis due to the absence of a chiral center, improved in vitro potency, better pharmacodynamics, and synergistic interactions with other anti-TB drugs, position this compound as a highly promising candidate for future TB treatment regimens.[5][10]

Conclusion

This compound's covalent inhibition of DprE1 represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent and specific mechanism of action, coupled with its favorable preclinical and early clinical profiles, underscores its potential to be a cornerstone of future treatment regimens against both drug-sensitive and drug-resistant tuberculosis. This technical guide provides a foundational understanding for researchers and drug developers working on DprE1 inhibitors and the broader field of anti-TB drug discovery.

References

Preclinical Safety and Toxicology Profile of Macozinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macozinone (formerly known as PBTZ169) is a novel, potent antitubercular agent belonging to the class of benzothiazinones. It is currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains. This compound acts as a prodrug that selectively targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound, along with its mechanism of action and relevant experimental methodologies. While specific quantitative toxicity data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) are not publicly available, this guide synthesizes the existing information to present a cohesive profile of this compound's preclinical safety.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. This compound is a promising drug candidate that has demonstrated high potency against Mycobacterium tuberculosis in vitro and in animal models.[1][2][3] Its unique target, DprE1, is crucial for the biosynthesis of key cell wall components in mycobacteria.[3][4] Preclinical studies and early clinical trials have consistently shown a favorable safety and tolerability profile for this compound.[1][2][5][6] This document aims to consolidate the current knowledge on the preclinical safety and toxicology of this compound to inform further research and development.

Mechanism of Action

This compound is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis to exert its bactericidal effect. The key steps in its mechanism of action are outlined below.

Signaling Pathway of this compound Activation and DprE1 Inhibition

Macozinone_Mechanism cluster_0 Mycobacterium tuberculosis Cell Macozinone_ext This compound (Prodrug) Macozinone_int This compound Macozinone_ext->Macozinone_int Entry into cell Nitroso_intermediate Nitroso Intermediate (Reactive) Macozinone_int->Nitroso_intermediate Activation by reduced DprE1 DprE1_FAD DprE1 (FAD) DprE1_FADH2 DprE1 (FADH2) Reduced Form DprE1_FAD->DprE1_FADH2 Reduction DprE1_FADH2->DprE1_FAD Oxidation DprE1_inhibited Covalently Inhibited DprE1 (Cys387 Adduct) Nitroso_intermediate->DprE1_inhibited Covalent bonding to Cys387 Cell_Wall_Synthesis Arabinan Synthesis DprE1_inhibited->Cell_Wall_Synthesis Blocks Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

The process begins with the reduction of the FAD cofactor within the DprE1 enzyme.[1] this compound is then activated by this reduced form of DprE1, leading to the formation of a highly reactive nitroso intermediate.[4] This intermediate subsequently forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible enzyme inhibition.[1][7] The inhibition of DprE1 blocks the synthesis of decaprenylphosphoryl-arabinose, a vital precursor for the arabinan domains of the mycobacterial cell wall, ultimately leading to bacterial cell lysis.[4]

Preclinical Safety and Toxicology

This compound has undergone a range of preclinical in vitro and in vivo studies to establish its safety profile. While specific quantitative data from pivotal regulatory toxicology studies are not publicly available, the collective evidence from published research indicates a favorable safety margin.

In Vitro Toxicology

This compound has been evaluated in various in vitro systems, including assessments for mutagenicity. These studies have shown no signs of mutagenicity at concentrations well above the effective amounts used for antimycobacterial experiments.[1]

In Vivo Toxicology

Animal studies have been crucial in characterizing the safety profile of this compound.

Acute and Chronic Toxicity: While specific LD50 values are not reported in the available literature, this compound has been described as having low toxicity in animal models, including mice.[1][8] In a mouse model of chronic tuberculosis, the compound did not show any signs of toxicity at therapeutic doses.[1] Furthermore, studies in Beagle dogs with single oral doses up to 500 mg were well tolerated with no observed adverse effects.[8]

Summary of Preclinical Safety Findings

Study TypeSpecies/SystemKey FindingsReference
MutagenicityIn vitro assaysNo signs of mutagenicity at concentrations well above therapeutic levels.[1]
In vivo Efficacy & ToxicityMouseNo signs of toxicity in a chronic tuberculosis infection model at effective doses. Low toxicity demonstrated.[1][8]
Pharmacokinetics & SafetyBeagle DogWell tolerated after single oral doses of 500 mg; no adverse effects observed.[8]
General Safety PharmacologyVarious preclinical modelsSuccessfully passed preclinical safety and toxicology assessments required for progression to clinical trials.[5]

Experimental Protocols

Detailed experimental protocols for the pivotal preclinical toxicology studies are not publicly available. However, based on the description of clinical trials and pharmacokinetic studies, a general workflow for safety assessment can be inferred.

General Workflow for Safety and Tolerability Assessment

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro_tox In Vitro Toxicology (e.g., Ames test for mutagenicity) invivo_tox In Vivo Toxicology in Animals (e.g., rodents, non-rodents) invitro_tox->invivo_tox dose_range Dose Range Finding Studies invivo_tox->dose_range safety_pharm Safety Pharmacology dose_range->safety_pharm phase1 Phase I Clinical Trial (Healthy Volunteers) safety_pharm->phase1 sad Single Ascending Dose (SAD) phase1->sad mad Multiple Ascending Dose (MAD) phase1->mad monitoring Vital Signs ECG Blood Chemistry Hematology Urinalysis Adverse Event Reporting sad->monitoring mad->monitoring

Caption: General experimental workflow for safety assessment.

In Vivo Toxicology (General Approach): As per regulatory guidance for preclinical ADME-Tox studies, both a rodent (e.g., mouse, rat) and a non-rodent (e.g., dog, non-human primate) species are typically used.[8] These studies involve the administration of the test compound at various dose levels, including doses that are multiples of the anticipated therapeutic dose. Key parameters monitored include:

  • Clinical Observations: Daily monitoring for any changes in behavior, appearance, or signs of toxicity.

  • Body Weight and Food Consumption: Regular measurement to assess general health.

  • Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells, liver function, kidney function, and other metabolic parameters.

  • Necropsy and Histopathology: Gross examination of all organs at the end of the study, followed by microscopic examination of tissues to identify any pathological changes.

Discussion and Conclusion

The available preclinical data for this compound consistently indicate a favorable safety profile. It has successfully passed the necessary preclinical safety and toxicology assessments to advance into clinical trials.[5] The mechanism of action, involving the specific and covalent inhibition of a mycobacterial enzyme, suggests a low potential for off-target effects in humans. While the absence of publicly available quantitative data like LD50 and NOAEL limits a full quantitative risk assessment, the qualitative findings from in vitro and in vivo studies, combined with the positive safety data from early clinical trials in healthy volunteers and TB patients, support the continued development of this compound as a new anti-tuberculosis agent.[1][2][5][6][8] Further research and the eventual publication of regulatory submission documents will provide a more detailed quantitative understanding of its toxicological profile.

References

Methodological & Application

Application Notes and Protocols for Macozinone In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macozinone, also known as PBTZ169, is a potent anti-tuberculosis drug candidate belonging to the class of piperazinobenzothiazinones.[1][2] It exhibits significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4] This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound against M. tuberculosis.

Mechanism of Action

This compound is a prodrug that is activated by the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall component, arabinan.[2][4] Upon activation, this compound covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[4] This disruption of arabinan synthesis ultimately results in bacterial cell death.

Caption: Mechanism of action of this compound.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against M. tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

OrganismStrainMethodMIC Range (ng/mL)Reference
M. tuberculosisH37RvMABA0.2[3]
M. tuberculosisH37RvREMA0.3[5][6]
M. tuberculosisMDR and XDR clinical isolatesBroth Microdilution≤ 16[1]
M. tuberculosisLow-level resistant mutantsMABA> 2 - 11.5[3]
M. tuberculosisHigh-level resistant mutant (C387S)MABA> 500[3]

MABA: Microplate Alamar Blue Assay; REMA: Resazurin Microtiter Assay; MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Experimental Protocol: this compound MIC Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established methods for M. tuberculosis susceptibility testing.[3]

1. Materials

  • This compound (PBTZ169) powder

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • M. tuberculosis isolate(s) for testing

  • M. tuberculosis H37Rv (ATCC 27294) as a quality control strain

  • Sterile 96-well microplates (flat bottom)

  • Alamar Blue reagent

  • 10% Tween-80

  • Sterile distilled water

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

2. Preparation of this compound Stock Solution

  • Dissolve this compound powder in DMSO to prepare a stock solution of 1 mg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • Culture M. tuberculosis in 7H9 broth until it reaches the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

4. Assay Procedure

  • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate to achieve final concentrations ranging from 0.5 µg/mL down to 0.000125 µg/mL.[3]

  • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

  • Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control well.

  • Seal the microplate and incubate at 37°C for 7 days.

  • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween-80 to each well.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[3]

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Drug_Prep Prepare this compound Stock Solution (1 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Drug_Prep->Serial_Dilution Inoculum_Prep Prepare M. tuberculosis Inoculum (McFarland 1.0, then 1:20) Add_Inoculum Add Bacterial Inoculum to each well Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate_7d Incubate at 37°C for 7 days Add_Inoculum->Incubate_7d Add_AlamarBlue Add Alamar Blue & 10% Tween-80 Incubate_7d->Add_AlamarBlue Incubate_24h Incubate at 37°C for 24 hours Add_AlamarBlue->Incubate_24h Read_MIC Read MIC (Lowest concentration with no color change) Incubate_24h->Read_MIC

Caption: this compound MIC determination workflow.

Quality Control

It is essential to include a well-characterized quality control (QC) strain in each assay to ensure the accuracy and reproducibility of the results. The recommended QC strain for M. tuberculosis susceptibility testing is H37Rv (ATCC 27294).

While formal QC ranges for this compound have not been established by regulatory bodies like CLSI or EUCAST, based on published data, the expected MIC for M. tuberculosis H37Rv is approximately 0.2 to 0.3 ng/mL.[3][5][6] Each laboratory should establish its own internal QC limits based on repeated testing.

Data Interpretation

The MIC is the lowest concentration of this compound that inhibits the visible growth of the M. tuberculosis isolate. Currently, there are no established clinical breakpoints for this compound. The interpretation of MIC values as susceptible, intermediate, or resistant will require further clinical data and evaluation by regulatory agencies. However, in a research context, isolates with significantly higher MICs than the wild-type QC strain may harbor resistance mechanisms.[3] For instance, mutations in the dprE1 gene, particularly at the Cys387 codon, have been associated with high-level resistance to this compound.[3]

References

Application Note: Determination of Macozinone MIC using the Resazurin Microtiter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Macozinone (PBTZ169) is a promising benzothiazinone-class drug candidate currently in clinical development for the treatment of tuberculosis (TB).[1][2][3][4] It acts as a prodrug that is activated by the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis (Mtb).[1][2] This activation leads to the covalent inhibition of DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall component arabinan, ultimately resulting in cell lysis.[1][2][3][4] Given its potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb, accurate methods for determining its minimum inhibitory concentration (MIC) are crucial for preclinical and clinical research.[5]

The resazurin microtiter assay (REMA) is a rapid, simple, and cost-effective colorimetric method for determining the MIC of antimicrobial agents.[6][7][8] The assay utilizes the blue, non-fluorescent indicator dye resazurin. In the presence of metabolically active (i.e., viable) cells, resazurin is reduced by intracellular dehydrogenases to the pink, highly fluorescent compound resorufin.[9][10][11][12] The MIC is determined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating inhibition of bacterial growth.[13][14] This application note provides a detailed protocol for the determination of this compound MIC against Mycobacterium tuberculosis using the resazurin microtiter assay.

Principle of the Resazurin Assay

The core of the REMA lies in the metabolic reduction of resazurin by viable cells. Metabolically active bacteria maintain a reducing environment within their cytoplasm.[9] Cellular enzymes, such as diaphorase, utilize NADH or NADPH to reduce the blue resazurin to the pink resorufin.[12] The intensity of the resulting pink color is proportional to the number of viable cells. In the context of an MIC assay, the absence of a color change (remaining blue) at a given concentration of this compound indicates that bacterial metabolism and growth have been inhibited.

G cluster_0 Cellular Metabolism cluster_1 Resazurin Reduction Viable Bacteria Viable Bacteria Metabolic Activity (Dehydrogenases) Metabolic Activity (Dehydrogenases) Viable Bacteria->Metabolic Activity (Dehydrogenases) Resazurin Resazurin (Blue, Non-fluorescent) Metabolic Activity (Dehydrogenases)->Resazurin Catalyzes Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Reduction

Principle of the Resazurin Assay.

Experimental Protocol

This protocol is designed for a 96-well microtiter plate format. All procedures involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

  • This compound (PBTZ169)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Resazurin sodium salt powder

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Sterile tubes for dilution

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in supplemented 7H9 broth to achieve the desired starting concentration for serial dilutions.

  • Resazurin Solution (0.02% w/v): Dissolve 10 mg of resazurin sodium salt in 50 mL of sterile distilled water. Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to 2 weeks.

  • M. tuberculosis Inoculum: Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. This suspension is then diluted 1:20 in supplemented 7H9 broth to be used as the inoculum.[6]

Assay Procedure:

  • Plate Setup: Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

  • Drug Dilution: Add 100 µL of the working this compound solution to the first well of each row to be tested, resulting in a total volume of 200 µL. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in wells with 100 µL of serially diluted this compound.

  • Controls:

    • Growth Control: Wells containing 100 µL of supplemented 7H9 broth without this compound.

    • Sterility Control: Wells containing 100 µL of supplemented 7H9 broth without this compound and without inoculum.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control wells. This brings the final volume in each well to 200 µL.

  • Incubation: Cover the plates and seal them in plastic bags to prevent evaporation. Incubate at 37°C for 7 days.[6]

  • Addition of Resazurin: After the initial incubation period, add 30 µL of the 0.02% resazurin solution to each well.[6]

  • Final Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading the Results:

    • Visual Reading: The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[6] A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • Instrumental Reading (Optional): The fluorescence can be read using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[10] Absorbance can also be measured at 570 nm (for resorufin) and 600 nm (for resazurin).[15]

G A Prepare this compound Serial Dilutions in 96-well Plate B Add M. tuberculosis Inoculum to Wells A->B C Incubate Plate at 37°C for 7 Days B->C D Add Resazurin Solution to All Wells C->D E Incubate for an Additional 24-48 Hours D->E F Read Results (Visual or Instrumental) E->F G Determine MIC F->G

Experimental Workflow for MIC Determination.

Data Presentation

The results of the resazurin microtiter assay can be summarized in a clear and concise table. The MIC value is a critical piece of quantitative data derived from this assay.

Table 1: Example MIC Determination for this compound against M. tuberculosis

This compound Conc. (µg/mL)Well ColorGrowth (+/-)
0.5Blue-
0.25Blue-
0.125Blue-
0.0625Blue-
0.03125Pink+
0.0156Pink+
0.0078Pink+
0.0039Pink+
Growth ControlPink+
Sterility ControlBlue-

In the example above, the MIC of this compound would be reported as 0.0625 µg/mL.

Discussion and Troubleshooting

The resazurin microtiter assay is a robust method for determining the MIC of this compound against M. tuberculosis. The visual endpoint is generally clear and easy to interpret. However, some common issues can arise:

  • Inconsistent Color Development: This may be due to improper mixing of reagents, contamination, or an inconsistent inoculum size. Ensure all reagents are brought to room temperature and are well-mixed before use.

  • Intermediate Color (Purple): A purple color may indicate partial inhibition of bacterial growth. In such cases, the MIC is typically recorded as the lowest concentration that results in a color that is more blue than purple.

  • High Background in Sterility Control: If the sterility control well turns pink, it indicates contamination of the media or reagents. The experiment should be repeated with fresh, sterile materials.

Conclusion

The resazurin microtiter assay is a reliable and efficient method for determining the MIC of this compound against Mycobacterium tuberculosis. Its simplicity and low cost make it an ideal tool for high-throughput screening and routine susceptibility testing in a research setting. The detailed protocol provided in this application note should enable researchers, scientists, and drug development professionals to successfully implement this assay in their laboratories.

References

Application Notes and Protocols: Setting up a Checkerboard Assay for Macozinone Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macozinone, also known as PBTZ169, is a promising benzothiazinone derivative under clinical investigation for the treatment of tuberculosis (TB).[1][2][3] It exhibits potent bactericidal activity against Mycobacterium tuberculosis by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.[3][4][5][6][7] The covalent inhibition of DprE1 by this compound disrupts the formation of the cell wall, leading to bacterial death.[4][7]

Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. Evaluating the interaction of this compound with other anti-tubercular agents is crucial for the development of novel, more effective treatment regimens. The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[8][9][10][11]

These application notes provide a detailed protocol for setting up a checkerboard assay to evaluate the efficacy of this compound in combination with other antimicrobial compounds against M. tuberculosis.

Mechanism of Action of this compound

This compound is a prodrug that is activated by the flavoenzyme DprE1. This activation leads to the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.[1][4][7] DprE1 is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan biosynthesis. By blocking this critical step, this compound effectively halts the production of arabinogalactan, a major component of the mycobacterial cell wall.

Macozinone_Mechanism cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_DrugAction Drug Action DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA DprE1 Epimerization Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall This compound This compound (PBTZ169) Activated_this compound Activated this compound This compound->Activated_this compound DprE1 Activation Activated_this compound->DPA Inhibits

Caption: Mechanism of this compound action on the DprE1 enzyme.

Pre-clinical Combination Studies with this compound

Several studies have explored the in vitro interactions of this compound with other anti-TB drugs using checkerboard assays. These studies have demonstrated synergistic effects with a number of compounds, suggesting its potential as a valuable component of future combination therapies.

Combination PartnerInteractionReference
Bedaquiline (BDQ)Synergy[1][12][13][14]
Clofazimine (CLO)Synergy[1][12][13][14]
Delamanid (DMD)Synergy[12][13][14]
Sutezolid (STZ)Synergy[12][13][14]
Clomiphene (CLM)Synergy[12][13]
Q203Synergy[15]
First-line anti-TB drugsNo interaction[1][12]
Second-line anti-TB drugsNo interaction[1][12]

Experimental Protocol: Checkerboard Assay

This protocol outlines the steps for performing a checkerboard assay in a 96-well microplate format to determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another drug.

Materials
  • This compound (PBTZ169)

  • Combination drug of interest

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates (U-bottom)

  • Multichannel pipette

  • Sterile reagent reservoirs

  • Microplate reader

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Methodology

1. Preparation of Drug Stock Solutions:

  • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.

  • Further dilute the stock solutions in 7H9 broth to create working solutions.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Before performing the checkerboard assay, determine the MIC of each drug individually against the chosen M. tuberculosis strain.

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. This can be determined using a standard broth microdilution method.

3. Checkerboard Plate Setup:

  • The checkerboard assay involves testing a range of concentrations of both drugs, alone and in combination. A typical 8x12 96-well plate layout is used.

  • Drug A (this compound): Prepare serial two-fold dilutions of this compound in 7H9 broth horizontally across the plate (e.g., columns 1-10). Column 11 will serve as the drug-free control for Drug B, and column 12 will be the growth control (no drugs).

  • Drug B (Combination Drug): Prepare serial two-fold dilutions of the combination drug in 7H9 broth vertically down the plate (e.g., rows A-G). Row H will serve as the drug-free control for Drug A.

  • The final volume in each well should be 50 µL, containing the appropriate concentrations of each drug.

4. Inoculum Preparation and Inoculation:

  • Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5 (approximately 1-5 x 10^7 CFU/mL).

  • Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.

5. Incubation:

  • Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the drug-free control wells.

6. Assessment of Growth and Data Analysis:

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

7. Interpretation of Results:

  • The interaction between the two drugs is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI < 4.0

    • Antagonism: FICI ≥ 4.0

Checkerboard_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis p1 Prepare Drug Stock Solutions (this compound & Combination Drug) a1 Prepare Serial Dilutions of Drugs in 96-Well Plate p1->a1 p2 Determine Individual MICs p2->a1 p3 Prepare Bacterial Inoculum a2 Inoculate Plate with M. tuberculosis p3->a2 a1->a2 a3 Incubate at 37°C a2->a3 d1 Add Resazurin and Read Results a3->d1 d2 Determine MICs of Combinations d1->d2 d3 Calculate FIC and FICI d2->d3 d4 Interpret Drug Interaction d3->d4

Caption: Experimental workflow for the checkerboard assay.

Data Presentation

The results of the checkerboard assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Combination (this compound + Drug B)MIC of this compound Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FIC of this compoundFIC of Drug BFICIInteraction
Example 1
Example 2
Example 3

Conclusion

The checkerboard assay is a robust method for evaluating the in vitro interactions of this compound with other antimicrobial agents. The detailed protocol provided in these application notes will enable researchers to systematically assess potential drug synergies, which is a critical step in the development of novel and more effective combination therapies for tuberculosis. The identification of synergistic combinations with this compound holds the promise of improving treatment outcomes, reducing treatment duration, and combating the threat of drug-resistant TB.

References

Application Notes and Protocols for Macozinone Administration in a Mouse Model of Chronic Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Macozinone (MCZ), also known as PBTZ169, in a mouse model of chronic tuberculosis (TB). The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy of this promising anti-TB drug candidate.

Introduction

This compound is a potent benzothiazinone that inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] This novel mechanism of action makes it a valuable candidate for treating drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb).[2][3] Preclinical studies in mouse models of chronic TB have demonstrated the efficacy of this compound in reducing bacterial loads in the lungs and spleens, both as a monotherapy and in combination with other anti-TB agents.[3][4]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models of chronic TB.

Table 1: Efficacy of this compound (PBTZ169) Monotherapy in BALB/c Mice

Treatment GroupDose (mg/kg)Duration (weeks)OrganLog10 CFU Reduction vs. UntreatedReference
PBTZ16954Lungs~0.8[5]
Spleen~1.2[5]
PBTZ169104Lungs~0.9[5]
Spleen~1.5[5]
PBTZ169254Lungs~1.0[5]
Spleen~1.8[5]
PBTZ169504Lungs>1.0[5]
Spleen>2.0[5]
PBTZ1691004Lungs>1.0[5]
Spleen>2.0[5]

Table 2: Efficacy of this compound (PBTZ169) in Combination Therapy in BALB/c Mice

Treatment GroupDoses (mg/kg)Duration (weeks)OrganLog10 CFU Reduction vs. UntreatedReference
PBTZ169 + BDQ + PZA25 + 25 + 1504Lungs~2.5[5][6]
Spleen~3.5[5][6]
PBTZ169 + BDQ + PZA25 + 25 + 1508Lungs~4.0[5][6]
Spleen~5.0[5][6]
INH + RIF + PZA (Standard Therapy)25 + 10 + 1508Lungs~3.5[5][6]
Spleen~4.5[5][6]

BDQ: Bedaquiline; PZA: Pyrazinamide; INH: Isoniazid; RIF: Rifampicin

Table 3: Efficacy of this compound (PBTZ169) in C3HeB/FeJ Mice

Treatment GroupDose (mg/kg)Duration (weeks)OrganLog10 CFU Reduction vs. UntreatedReference
PBTZ169258Lungs~1.2[7]
PBTZ169508Lungs~1.5[7]
PBTZ1691008Lungs~1.5[7]

Signaling Pathway and Experimental Workflows

Macozinone_Mechanism_of_Action This compound Mechanism of Action MCZ This compound (MCZ) (Prodrug) Activated_MCZ Activated MCZ (Nitroso Intermediate) MCZ->Activated_MCZ Activation by DprE1 DprE1_Inactivated Inactivated DprE1 (Covalent Adduct) Activated_MCZ->DprE1_Inactivated Covalent binding to Cys387 DprE1 DprE1 Enzyme (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Catalyzes DprE1_Cys387 Cys387 (Active Site) DprE1_Cys387->DprE1 part of DprE1_Inactivated->Arabinan_Synthesis Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Arabinan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of this compound action.

Chronic_TB_Mouse_Model_Workflow Experimental Workflow for Chronic TB Mouse Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A M. tuberculosis H37Rv Culture B Aerosol Infection of Mice (e.g., BALB/c, C3HeB/FeJ) A->B C Establishment of Chronic Infection (4-8 weeks) B->C D Randomization of Mice into Treatment Groups C->D E Daily Oral Gavage with This compound (or vehicle) D->E F Treatment for 4-8 weeks E->F G Euthanasia and Organ Harvest (Lungs and Spleen) F->G H Tissue Homogenization G->H I Serial Dilution and Plating on 7H11 Agar H->I J CFU Enumeration after 3-4 weeks incubation I->J K Data Analysis J->K

Caption: General experimental workflow.

Experimental Protocols

Preparation of Mycobacterium tuberculosis H37Rv for Infection
  • Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Growth: Grow the culture at 37°C to mid-log phase (OD600 of 0.6-0.8).

  • Preparation for Aerosolization:

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the pellet in PBS without Tween 80.

    • Briefly sonicate the suspension to disperse clumps.

    • Adjust the final concentration to the desired CFU/mL for aerosol infection.

Chronic TB Mouse Model: Aerosol Infection
  • Animals: Use specific-pathogen-free female BALB/c or C3HeB/FeJ mice, 6-8 weeks old.

  • Aerosol Exposure:

    • Place mice in the exposure chamber of an aerosol generation device (e.g., Glas-Col).

    • Nebulize the prepared M. tuberculosis H37Rv suspension to deliver a low dose of approximately 100-200 CFU per mouse lung.

    • The precise concentration of the bacterial suspension and the duration of nebulization should be calibrated for the specific aerosol generator being used.

  • Establishment of Chronic Infection: House the infected mice under appropriate biosafety level 3 (BSL-3) conditions for 4 to 8 weeks to allow for the development of a chronic infection before initiating treatment.

Preparation and Administration of this compound
  • Formulation: Prepare this compound weekly by suspending it in a vehicle of 0.5% (w/v) methylcellulose in water.[8]

  • Dosage Calculation: Calculate the required volume for each mouse based on its body weight and the desired dose (e.g., 25, 50, or 100 mg/kg).

  • Administration:

    • Administer the this compound suspension once daily via oral gavage using a 20-gauge, ball-tipped feeding needle.

    • The volume administered is typically 100-200 µL per mouse.

    • Treat the control group with the vehicle only.

    • Continue treatment for the specified duration (e.g., 4 or 8 weeks), 5 days a week.[7]

Assessment of Treatment Efficacy: CFU Enumeration
  • Organ Harvest: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation). Aseptically remove the lungs and spleen.

  • Tissue Homogenization:

    • Place each organ in a sterile tube containing 1 mL of PBS with 0.05% Tween 80.

    • Homogenize the tissues using a mechanical homogenizer until no visible tissue fragments remain.

  • Serial Dilution and Plating:

    • Prepare 10-fold serial dilutions of the tissue homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates supplemented with 10% OADC.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of visible colonies (CFU) on the plates.

  • Data Analysis:

    • Calculate the total number of CFU per organ by multiplying the colony count by the dilution factor.

    • Transform the CFU data to a logarithmic scale (log10 CFU) for statistical analysis.

    • Compare the log10 CFU values between the treated and control groups to determine the reduction in bacterial load.

Conclusion

The protocols and data presented here provide a framework for conducting preclinical efficacy studies of this compound in a chronic TB mouse model. Adherence to these detailed methodologies will facilitate the generation of reproducible and comparable data, which is crucial for the continued development of this promising anti-tuberculosis drug candidate. Researchers should adapt these protocols as necessary to suit their specific experimental designs and available resources, while maintaining the core principles of the chronic TB mouse model.

References

Application Note: Quantification of Macozinone (PBTZ169) in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Macozinone (also known as PBTZ169) is a promising, first-in-class benzothiazinone derivative being investigated for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It acts by inhibiting the DprE1 enzyme, which is essential for the biosynthesis of the mycobacterial cell wall.[4][5][6] To support pharmacokinetic/pharmacodynamic (PK/PD) analyses in clinical and preclinical studies, a robust, sensitive, and reliable bioanalytical method for the quantification of this compound in plasma is required.[4] This document provides a detailed protocol for the determination of this compound in human plasma using a rapid and straightforward protein precipitation extraction followed by LC-MS/MS analysis. The method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Principle

This method quantifies this compound in plasma through a multi-step process. First, plasma proteins are removed by precipitation using an organic solvent (e.g., methanol or acetonitrile).[7][8] A stable isotope-labeled internal standard, such as deuterated this compound (PBTZ169-d11), is added prior to precipitation to correct for any variability during sample processing and analysis.[7][8] After centrifugation, the resulting supernatant, containing the analyte and internal standard, is directly injected into an LC-MS/MS system.[7][8] The compounds are separated chromatographically on a reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (PBTZ169) reference standard.

  • Internal Standard: this compound-d11 (PBTZ169-d11) or a suitable structural analog.[7][8]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate, Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Instrumentation
  • UHPLC System: A system capable of delivering accurate gradients at high pressures, such as a Dionex Ultimate RSLC or Agilent Infinity 1290.[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source, such as a Thermo Scientific TSQ series or Sciex QTRAP 5500.[7][8]

  • Analytical Column: A reversed-phase column, such as a YMC-Triart C18 (50 × 2 mm, 1.9 μm) or equivalent.[8]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in an appropriate solvent like DMSO or methanol to prepare individual stock solutions. Store at -20°C or -80°C.[7]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a mixture of methanol or acetonitrile and water. These solutions are used to spike the plasma for calibration standards and quality control samples.[7]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.1 ng/mL to 2000 ng/mL.[7] Similarly, prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 150, and 1500 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile or methanol).[8]

  • Vortex the mixture for 10-15 seconds to ensure complete mixing and protein precipitation.[8]

  • Incubate the samples at 4°C for 15 minutes to enhance protein precipitation.[8]

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[8]

  • Carefully transfer approximately 130 µL of the clear supernatant into an HPLC vial for analysis.[8]

LC-MS/MS Method and Parameters

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Analytical Column YMC-Triart C18 (50 × 2 mm, 1.9 μm)[8]
Column Temperature 40°C[7][8]
Mobile Phase A Water with 0.1% Formic Acid or 0.05 M Ammonium Acetate[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.5 mL/min[8]
Injection Volume 5 µL[2][8]
Total Run Time 5 minutes[7][8]

| Gradient Elution | A typical gradient starts at ~10% B, ramps up to 95% B, holds, and then re-equilibrates. |

Table 2: Mass Spectrometer Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive[7] | | Scan Type | Multiple Reaction Monitoring (MRM)[8] | | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | | this compound (PBTZ169) | 457.3 | 344.0[2] | | this compound-d11 (IS) | 468.3 | 355.0 (Example) | | Spray Voltage | ~3500 V | | Vaporizer Temperature | ~350 °C | | Ion Transfer Tube Temp | ~325 °C |

Workflow Visualization

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) spike_is Spike with Internal Standard (this compound-d11) plasma->spike_is precipitate Add Acetonitrile/Methanol (Protein Precipitation) spike_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Acquire Data (MRM Mode) integrate Integrate Peak Areas acquire->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Workflow for this compound quantification in plasma.

Method Performance and Validation

The described method has been thoroughly validated according to FDA and EMA guidelines.[7] Key performance characteristics are summarized in the table below.

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 0.1 - 2000 ng/mL[7] or 0.5 - 2000 ng/mL[8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[7] or 0.5 ng/mL[8]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15% of nominal values (±20% at LLOQ)[8]

| Extraction Recovery | Consistent and reproducible across the concentration range.[7] |

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting clinical trials and other research studies.[7] The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis.

References

Application Notes and Protocols for Utilizing Macozinone in a Hollow Fiber Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of macozinone (formerly PBTZ169) in a hollow fiber system model of tuberculosis (HFS-TB). This advanced in vitro model allows for the simulation of human-like pharmacokinetic profiles, enabling detailed investigation of the pharmacodynamic effects of this compound against Mycobacterium tuberculosis.

Introduction to this compound and the Hollow Fiber Model

This compound is a promising anti-tuberculosis drug candidate belonging to the benzothiazinone class.[1][2] It is a prodrug that, once activated, covalently inhibits the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[3][4][5][6] This targeted mechanism of action makes it a potent candidate against both drug-susceptible and drug-resistant strains of M. tuberculosis.[3][5]

The hollow fiber system model of tuberculosis is a dynamic, in vitro system that mimics the pharmacokinetic and pharmacodynamic (PK/PD) relationships of antimicrobial agents in the human body.[7][8] The system consists of a cartridge with thousands of semi-permeable hollow fibers. Bacteria are cultured in the extracapillary space (ECS), while a culture medium containing the drug is pumped through the intracapillary space (ICS). The porous nature of the fibers allows for the diffusion of nutrients and drugs to the bacteria, while confining the bacteria to the ECS.[9][10] This setup permits the simulation of drug concentration-time profiles observed in patients and allows for frequent sampling to assess bacterial growth or killing over time.[7][8][10]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound, essential for designing and interpreting HFS-TB experiments.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

ParameterValueReference
MIC (H37Rv)0.3 ng/mL[11]
Target EnzymeDprE1[3][4][5][6]
MechanismCovalent Inhibition[3][4][6]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Healthy Volunteers)

ParameterValue (Dose)ConditionReference
CmaxIncreased 2.29-fold640 mg (single dose)Fed
AUC0-tIncreased 3.50-fold640 mg (single dose)Fed
AUC0-∞Increased 3.45-fold640 mg (single dose)Fed
TmaxIncreased 2-fold640 mg (single dose)Fed
T1/2Increased 1.44-fold640 mg (single dose)Fed

Note: Pharmacokinetic parameters of this compound are significantly affected by food.[1][2][3] It is more soluble in acidic environments, suggesting absorption primarily in the stomach.[3]

Experimental Protocols

This section outlines a detailed protocol for studying the efficacy of this compound against M. tuberculosis using the hollow fiber system. This protocol is based on established methodologies for HFS-TB and can be adapted based on specific experimental goals.

Materials and Equipment
  • Hollow fiber cartridge (e.g., polysulfone or cellulose acetate fibers with a molecular weight cutoff of 5-30 kDa)

  • Peristaltic pump

  • Central reservoir for culture medium

  • Waste reservoir

  • Tubing (silicone or other compatible material)

  • Incubator with temperature and CO2 control

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Appropriate culture medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)

  • This compound (PBTZ169) powder

  • Solvent for this compound (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Materials for colony-forming unit (CFU) enumeration (e.g., agar plates, serial dilution tubes)

  • Syringes and needles for sampling

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_system Prepare Hollow Fiber System inoculate Inoculate Extracapillary Space prep_system->inoculate prep_culture Prepare M. tuberculosis Inoculum prep_culture->inoculate prep_drug Prepare this compound Stock Solution administer Administer this compound prep_drug->administer equilibrate Equilibrate System (24-48h) inoculate->equilibrate equilibrate->administer sampling Periodic Sampling (ECS and ICS) administer->sampling Simulate Human PK Profile cfu CFU Enumeration sampling->cfu pk_analysis Pharmacokinetic Analysis of ICS Samples sampling->pk_analysis pd_analysis Pharmacodynamic Modeling cfu->pd_analysis pk_analysis->pd_analysis

Caption: Experimental workflow for evaluating this compound in the HFS-TB.

Detailed Methodology

Step 1: System Preparation and Sterilization

  • Assemble the hollow fiber system, including the cartridge, tubing, and reservoirs, according to the manufacturer's instructions.

  • Sterilize the entire system, typically using ethylene oxide or by autoclaving components that are heat-stable.

  • Prime the system with sterile PBS to remove any residual sterilizing agents, followed by priming with the culture medium.

Step 2: Inoculum Preparation

  • Culture M. tuberculosis to mid-log phase in 7H9 broth.

  • Harvest the bacteria by centrifugation and wash with fresh medium.

  • Resuspend the bacterial pellet in a small volume of medium and adjust the concentration to the desired inoculum size (e.g., 10^7 CFU/mL).

Step 3: Inoculation of the Hollow Fiber System

  • Inject the prepared bacterial suspension into the extracapillary space (ECS) of the hollow fiber cartridge through the sampling ports.

  • Allow the system to equilibrate in the incubator (37°C, 5% CO2) for 24-48 hours to allow the bacteria to adapt to the new environment.

Step 4: this compound Administration and Pharmacokinetic Simulation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the desired starting concentration.

  • Administer this compound into the central reservoir.

  • Use a computer-controlled pump system to simulate the human pharmacokinetic profile of this compound. This involves a bolus dose followed by a continuous infusion and clearance to mimic the desired Cmax, AUC, and half-life. The parameters from Table 2 should be used to guide the simulation.

Step 5: Sampling and Analysis

  • Collect samples from the ECS and the intracapillary space (ICS) at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily).

  • For ECS samples, perform serial dilutions and plate on appropriate agar (e.g., Middlebrook 7H10 or 7H11) to determine the CFU count.

  • For ICS samples, analyze the drug concentration using a validated method such as liquid chromatography-mass spectrometry (LC-MS) to confirm that the target pharmacokinetic profile is being achieved.

Step 6: Data Analysis

  • Plot the log10 CFU/mL versus time to visualize the bactericidal or bacteriostatic activity of this compound.

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (e.g., AUC/MIC, Cmax/MIC) with the observed antibacterial effect.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

G cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition This compound Inhibition DPR Decaprenyl-P-Ribose (DPR) DPX Decaprenyl-P-2-keto-Ribose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Macozinone_prodrug This compound (Prodrug) Macozinone_active Activated this compound Macozinone_prodrug->Macozinone_active Activation by DprE1 DprE1 DprE1 Enzyme Macozinone_active->DprE1 Covalent Adduct Formation (Inhibition)

Caption: Mechanism of action of this compound targeting DprE1.

This compound acts as a prodrug and is activated by the DprE1 enzyme.[3][4] The activated form then forms a covalent adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3][4] This blockage of DprE1 prevents the synthesis of DPA, a crucial precursor for arabinan polymers, ultimately disrupting the integrity of the mycobacterial cell wall.[3][4]

References

Application Notes and Protocols for Establishing Macozinone-Resistant Mycobacterium tuberculosis Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro generation and characterization of macozinone-resistant Mycobacterium tuberculosis (M. tuberculosis) mutants. Understanding the mechanisms of resistance to this compound (MCZ, PBTZ169), a promising anti-tubercular drug candidate that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), is crucial for its development and long-term efficacy.[1][2][3] This document outlines detailed protocols for the selection of resistant mutants, determination of minimum inhibitory concentrations (MICs), and molecular characterization of resistance-conferring mutations.

Data Presentation

Table 1: In Vitro Activity of this compound against Susceptible and Resistant M. tuberculosis
StrainGenotypeThis compound MICResistance LevelReference
M. tuberculosis H37Rv (Wild-Type)dprE1 wild-type0.2 - 0.3 ng/mLSusceptible[2][4]
NTB1 (Resistant Mutant)dprE1 mutant> 50 µg/mLHigh[2][5]
In vitro generated mutantsdprE1 C387S> 500 ng/mLHigh[4][6][7][8][9]
In vitro generated mutantsdprE1 G61A or G248A2 - 20 ng/mLLow[4][6][7][9]
In vitro generated mutantsRv0678 mutations2 - 20 ng/mLLow[4][6][7][9]
Table 2: Frequency of this compound Resistance in M. tuberculosis H37Rv
This compound Concentration for SelectionNumber of Resistant Isolates ObtainedFrequency of High-Level Resistance (C387S mutation)Reference
6.4 ng/mL492.04% (1/49)[4][7]
25.6 ng/mL20Not specified[4][7]
50 ng/mL20Not specified[4][7]
100 ng/mL4Not specified[4][7]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant M. tuberculosis Mutants

This protocol describes the method for selecting spontaneous this compound-resistant mutants of M. tuberculosis by plating on solid medium containing the drug.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H10 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound (PBTZ169) stock solution (in DMSO)

  • Sterile petri dishes

  • Incubator at 37°C with 5% CO₂

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare M. tuberculosis Culture:

    • Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).

  • Prepare this compound-Containing Agar Plates:

    • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and autoclave.

    • Cool the agar to 45-50°C.

    • Add OADC supplement and this compound to the desired final concentrations (e.g., 6.4 ng/mL, 25.6 ng/mL, 50 ng/mL, and 100 ng/mL).[4][7] It is recommended to use a range of concentrations to select for both low- and high-level resistance.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Plating for Resistant Mutants:

    • Plate a large number of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) from the mid-log phase culture onto the this compound-containing 7H10 agar plates.

    • Also, plate serial dilutions of the culture onto drug-free 7H10 agar to determine the initial viable cell count.

    • Incubate all plates at 37°C with 5% CO₂ for 3-4 weeks.

  • Isolation of Resistant Colonies:

    • After incubation, count the colonies on both the drug-containing and drug-free plates.

    • Pick individual colonies that appear on the this compound-containing plates and subculture them onto fresh this compound-containing agar to confirm resistance.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the MIC of this compound for the parental and resistant M. tuberculosis strains.

Materials:

  • M. tuberculosis strains (parental and putative resistant mutants)

  • Middlebrook 7H9 broth with OADC supplement

  • This compound stock solution

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis strains in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microplate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of Alamar Blue solution to each well.

    • Incubate for an additional 24 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.[10]

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 3: Molecular Characterization of this compound Resistance

This protocol outlines the steps for identifying mutations in the dprE1 gene, the primary target of this compound.

Materials:

  • Genomic DNA from parental and resistant M. tuberculosis strains

  • PCR primers flanking the dprE1 gene (Rv3790)

  • PCR master mix

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the parental and resistant M. tuberculosis strains using a standard mycobacterial DNA extraction kit or protocol.

  • PCR Amplification of dprE1:

    • Amplify the entire coding sequence of the dprE1 gene using PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR product and perform Sanger sequencing.

    • Sequence both the forward and reverse strands to ensure accuracy.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant mutants with the sequence from the parental strain (and the reference H37Rv sequence) to identify any nucleotide changes.

    • Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions. The Cys387 codon is a key site for mutations conferring high-level resistance.[1][4][6][7][8][9]

Visualizations

macozinone_mechanism cluster_synthesis Arabinan Biosynthesis cluster_inhibition This compound Action DPR Decaprenyl-phosphate (DPR) DPA Decaprenyl-phosphoryl-arabinose (DPA) DPR->DPA DprE1/DprE2 enzymes Arabinan Arabinan Polymers DPA->Arabinan Arabinofuranosyl- transferases This compound This compound (Prodrug) Activated_MCZ Activated this compound This compound->Activated_MCZ Activation by DprE1 Inactive_DprE1 Inactive DprE1-MCZ Adduct Activated_MCZ->Inactive_DprE1 DprE1 DprE1 Enzyme (with Cys387) DprE1->Inactive_DprE1 Covalent bond with Cys387 Cys387_mutation Mutation at Cys387 (e.g., C387S) DprE1->Cys387_mutation Prevents covalent bonding Inactive_DprE1->DPA Inhibition

Caption: Mechanism of this compound action and resistance.

experimental_workflow cluster_selection Selection of Mutants cluster_phenotypic Phenotypic Characterization cluster_genotypic Genotypic Characterization start Start: M. tuberculosis H37Rv Culture culture Grow to mid-log phase in 7H9 broth start->culture plating Plate on 7H10 agar containing various concentrations of this compound culture->plating incubation Incubate for 3-4 weeks at 37°C plating->incubation isolation Isolate single colonies of resistant mutants incubation->isolation confirmation Confirm resistance by subculturing on drug plates isolation->confirmation mic Determine MIC using Microplate Alamar Blue Assay (MABA) confirmation->mic dna_extraction Genomic DNA extraction confirmation->dna_extraction end End: Characterized This compound-resistant mutant mic->end pcr PCR amplification of dprE1 gene dna_extraction->pcr sequencing Sanger sequencing of PCR product pcr->sequencing analysis Sequence analysis to identify mutations sequencing->analysis analysis->end

Caption: Workflow for establishing this compound-resistant mutants.

References

Application Notes and Protocols for Macozinone in Non-Tuberculous Mycobacterial (NTM) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macozinone (MCZ), also known as PBTZ169, is a first-in-class benzothiazinone derivative under investigation as a potent antimycobacterial agent. Its primary mechanism of action is the covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] While extensively studied for its efficacy against Mycobacterium tuberculosis, recent research has explored its potential for treating infections caused by non-tuberculous mycobacteria (NTM), which are often intrinsically resistant to many standard antibiotics.[4][5]

These application notes provide a summary of the current data on this compound's activity against various NTM species, detailed protocols for in vitro and in vivo evaluation, and visualizations of key pathways and workflows to guide further research and development.

Mechanism of Action

This compound is a prodrug that is activated within the mycobacterium. The activated form then covalently binds to a cysteine residue (Cys387) in the active site of the DprE1 enzyme.[6] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl arabinose (DPA), the sole donor of arabinose for the biosynthesis of arabinan polymers. These polymers, arabinogalactan and lipoarabinomannan, are critical components of the mycobacterial cell wall. Disruption of this pathway leads to cell lysis and bacterial death.[6][7]

This compound Mechanism of Action cluster_0 Mycobacterial Cell This compound (prodrug) This compound (prodrug) Activated this compound Activated this compound This compound (prodrug)->Activated this compound Activation DprE1 DprE1 Activated this compound->DprE1 Binds to DprE1-MCZ Adduct DprE1-MCZ Adduct DprE1->DprE1-MCZ Adduct Covalent Inhibition Arabinan Synthesis Arabinan Synthesis DprE1-MCZ Adduct->Arabinan Synthesis Blocks Cell Wall Integrity Cell Wall Integrity Arabinan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Caption: Covalent inhibition of DprE1 by activated this compound, disrupting cell wall synthesis.

In Vitro Activity of this compound against NTM

Despite its potent activity against M. tuberculosis, this compound has demonstrated variable and generally poor in vitro activity against many NTM species when assessed by minimum inhibitory concentration (MIC). The MICs for most NTM strains tested are >32 µg/mL.[4][5][8] However, some species, such as M. kansasii, M. marinum, and M. fortuitum, have shown susceptibility at lower concentrations.[4][6]

NTM SpeciesReference StrainsClinical IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Mycobacterium aviumATCC 2529110>32>32
Mycobacterium abscessusATCC 1997710>32>32
Mycobacterium chelonaeATCC 35752N/A>32>32
Mycobacterium fortuitumATCC 684110<0.016 - >32>32
Mycobacterium kansasiiATCC 12478N/A<0.016N/A
Mycobacterium marinumATCC 927N/A<0.016N/A
Mycobacterium gordonaeATCC 14470N/A<0.016N/A
Mycobacterium xenopiATCC 19250N/A<0.016N/A
Mycobacterium gilvumATCC 43909N/A<0.016N/A

Data compiled from Zheng et al., 2023.[4][5]

In Vivo Efficacy of this compound against NTM

Interestingly, the poor in vitro activity of this compound does not consistently correlate with its in vivo efficacy. In murine models of NTM infection, this compound has shown significant bactericidal or bacteriostatic effects against several common NTM pathogens.[4][5][8] This suggests that factors within the host environment may enhance the drug's activity or that MIC may not be the best predictor of in vivo success for this compound against NTM.

NTM SpeciesMouse ModelTreatment DoseDurationLung CFU Reduction (log10)Spleen CFU Reduction (log10)Activity Classification
M. abscessusBALB/c25 mg/kg28 days3.331.49Bactericidal
M. chelonaeBALB/c25 mg/kg28 days2.292.24Bactericidal
M. aviumBALB/c25 mg/kg28 days0.930.38Bacteriostatic
M. fortuitumBALB/c25 mg/kg28 days0.580.61Bacteriostatic

Data from Zheng et al., 2023.[4][5][8]

Experimental Protocols

In Vitro Susceptibility Testing: Microplate AlamarBlue Assay (MABA)

This protocol is adapted from the methodology used by Zheng et al. (2023) for determining the MIC of this compound against NTM species.[8]

1. Preparation of Mycobacterial Inoculum: a. Culture NTM strains on Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). b. Harvest colonies and suspend in Middlebrook 7H9 broth with 0.05% Tween 80. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Dilute the adjusted suspension 1:100 in 7H9 broth for use in the assay.

2. Drug Plate Preparation: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. In a 96-well microplate, perform serial two-fold dilutions of this compound in 7H9 broth to achieve the desired final concentration range (e.g., 0.016 to 64 µg/mL). c. Include a drug-free control well (containing only broth and DMSO at the highest concentration used) and a media-only control well.

3. Inoculation and Incubation: a. Add 100 µL of the diluted mycobacterial inoculum to each well (except the media-only control). b. Seal the plates and incubate at the appropriate temperature for the NTM species being tested (e.g., 37°C for M. avium and M. abscessus, 30°C for M. chelonae and M. fortuitum). c. Incubation times will vary depending on the growth rate of the species (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).

4. MIC Determination: a. After incubation, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate for 24 hours. c. A color change from blue to pink indicates bacterial growth. d. The MIC is defined as the lowest concentration of this compound that prevents this color change.

In Vitro MIC Determination Workflow Start Start Prepare NTM Inoculum Prepare NTM Inoculum Start->Prepare NTM Inoculum Serial Dilution of this compound Serial Dilution of this compound Start->Serial Dilution of this compound Inoculate 96-well Plate Inoculate 96-well Plate Prepare NTM Inoculum->Inoculate 96-well Plate Serial Dilution of this compound->Inoculate 96-well Plate Incubate Incubate Inoculate 96-well Plate->Incubate Add AlamarBlue Add AlamarBlue Incubate->Add AlamarBlue Re-incubate Re-incubate Add AlamarBlue->Re-incubate Read Results Read Results Re-incubate->Read Results End End Read Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vivo Efficacy Testing: Murine Model of NTM Infection

This protocol is based on the methodology described by Zheng et al. (2023) for evaluating the in vivo efficacy of this compound.[4][5][8]

1. Animal Model: a. Use specific-pathogen-free female BALB/c mice, 6-8 weeks old. b. Acclimatize mice for at least one week before infection.

2. Preparation of Bacterial Inoculum: a. Prepare a mid-log phase culture of the NTM strain in 7H9 broth. b. Wash the bacterial cells twice with phosphate-buffered saline (PBS). c. Resuspend the pellet in PBS and adjust the concentration to approximately 1 x 10^8 CFU/mL.

3. Infection of Mice: a. Infect mice intravenously via the lateral tail vein with 0.2 mL of the bacterial suspension (approximately 2 x 10^7 CFU).

4. Drug Formulation and Administration: a. Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC). b. One day post-infection, begin treatment by oral gavage. c. Administer this compound at the desired dose (e.g., 25 mg/kg) once daily for 28 days. d. Include a vehicle control group that receives 0.5% CMC only.

5. Assessment of Bacterial Burden: a. At the end of the treatment period (and at baseline, if required), euthanize the mice. b. Aseptically remove the lungs and spleen. c. Homogenize the organs in PBS with 0.05% Tween 80. d. Prepare serial ten-fold dilutions of the homogenates and plate on 7H10 agar plates. e. Incubate the plates at the appropriate temperature until colonies appear. f. Count the colonies to determine the number of CFU per organ.

6. Data Analysis: a. Convert CFU counts to log10 values. b. Compare the log10 CFU in the this compound-treated group to the vehicle control group to determine the reduction in bacterial load. c. A reduction of ≥2 log10 CFU is typically considered bactericidal, while a reduction of <2 log10 CFU is considered bacteriostatic.

In Vivo Efficacy Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Infect Mice (IV) Infect Mice (IV) Acclimatize Mice->Infect Mice (IV) Initiate Treatment Initiate Treatment Infect Mice (IV)->Initiate Treatment Daily Dosing (28 days) Daily Dosing (28 days) Initiate Treatment->Daily Dosing (28 days) Euthanize & Harvest Organs Euthanize & Harvest Organs Daily Dosing (28 days)->Euthanize & Harvest Organs Homogenize & Plate Dilutions Homogenize & Plate Dilutions Euthanize & Harvest Organs->Homogenize & Plate Dilutions Incubate & Count CFU Incubate & Count CFU Homogenize & Plate Dilutions->Incubate & Count CFU Analyze Data Analyze Data Incubate & Count CFU->Analyze Data End End Analyze Data->End

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine NTM infection model.

Discussion and Future Directions

The available data presents an intriguing profile for this compound in the context of NTM infections. The discordance between in vitro MIC values and in vivo efficacy, particularly for M. abscessus and M. chelonae, warrants further investigation.[4][5][8] This could be due to several factors, including host-mediated drug activation, the drug's ability to achieve high concentrations at the site of infection, or effects on intracellular mycobacteria that are not captured by standard MIC assays.

Future research should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing the PK/PD parameters of this compound in NTM-infected animal models to understand the exposure-response relationship.

  • Intracellular Activity Assays: Evaluating the efficacy of this compound against NTM within macrophages to better mimic the in vivo environment.

  • Combination Studies: Investigating the potential for synergistic or additive effects when this compound is combined with current standard-of-care antibiotics for NTM infections.

  • Expanded NTM Panel: Testing the in vitro and in vivo activity of this compound against a broader range of clinically relevant NTM species.

These studies will be crucial in determining the potential role of this compound in future therapeutic regimens for these challenging infections.

References

Troubleshooting & Optimization

Improving Macozinone solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macozinone (PBTZ169). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's solubility for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro assays is dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally in the range of 5 to 6.4 mg/mL.[1][2] For specific concentrations, please refer to the quantitative data table below. It is often recommended to use ultrasonication to aid dissolution.[1]

Q3: Why does this compound precipitate when I dilute my DMSO stock solution into aqueous cell culture media?

A3: this compound is a lipophilic compound with very low aqueous solubility.[3][4] When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution. The final concentration of DMSO in the assay medium is often too low to maintain this compound's solubility.

Q4: How can I prevent this compound from precipitating in my cell culture medium?

A4: To prevent precipitation, it is crucial to keep the final concentration of DMSO in your cell culture medium as high as your cells can tolerate (typically ≤0.5%) and to dilute the stock solution in a stepwise manner.[5] It is also advisable to work with the lowest effective concentration of this compound possible. For particularly problematic precipitation, the use of co-solvents or other formulation strategies may be necessary, though this requires careful validation to ensure it does not interfere with the assay.

Q5: What is the aqueous solubility of this compound?

A5: this compound's aqueous solubility is highly dependent on pH. It is highly soluble in acidic conditions (pH 1-2), modestly soluble at pH 5-6, and is practically insoluble at a neutral pH of 7 and above.[3][6]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and media.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO6.414.02Requires sonication. Use fresh, anhydrous DMSO.[1]
DMSO510.95Use fresh DMSO as it is hygroscopic.[2]
Ethanol4-
ChloroformSoluble-
DMFSoluble-

Table 2: Solubility in Aqueous and Biorelevant Media

MediumpHSolubility
WaterNeutral0.00233 mg/mL (practically insoluble)[4]
Aqueous Buffer1-2Highly soluble[3][6]
Aqueous Buffer5-6Modestly soluble[3]
Aqueous Buffer>7Insoluble[3]
Acetate Buffer5.06 to 9 mg/L[7]
FaSSIF (Fasted State Simulated Intestinal Fluid)~6.52.5 to 4 mg/L[7]
FeSSIF (Fed State Simulated Intestinal Fluid)~5.016.8 to 29 mg/L[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound (Molecular Weight: 456.48 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution for at least 2 minutes to facilitate dissolution.[8]

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.[1][8] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Diluting this compound Stock Solution for In Vitro Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound and DMSO for your assay. The final DMSO concentration should ideally be below 0.5% to avoid cellular toxicity.[5]

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of your 10 mM DMSO stock solution in DMSO to get closer to your final concentration. This can help in reducing the volume of concentrated stock added directly to the medium.

  • Final Dilution:

    • Pre-warm your cell culture medium to 37°C.

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium.

    • Immediately and gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing which can sometimes promote precipitation.

  • Negative Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not fully dissolve in DMSO. - Insufficient mixing/sonication.- DMSO is not anhydrous (has absorbed water).- Trying to prepare a solution above its maximum solubility.- Increase vortexing and sonication time.- Use a fresh, unopened bottle of anhydrous DMSO.- Prepare a more dilute stock solution.
Precipitate forms immediately upon dilution in cell culture medium. - Final concentration of this compound is too high for the aqueous environment.- Final DMSO concentration is too low to maintain solubility.- Rapid change in solvent polarity.- Lower the final concentration of this compound.- Increase the final DMSO concentration (if tolerated by the cells).- Perform a stepwise dilution: first dilute the DMSO stock in a smaller volume of medium, mix well, and then add this to the final volume.
Precipitate forms over time in the incubator. - The compound has a low kinetic solubility and is crashing out over time.- Interaction with components in the cell culture medium or serum.- Consider reducing the incubation time if the experimental design allows.- Test the solubility in the basal medium without serum first to identify potential interactions.

Visualizations

Macozinone_Mechanism_of_Action This compound Mechanism of Action cluster_pathway Mycobacterial Cell Wall Synthesis cluster_drug_action Drug Intervention DprE1 DprE1 Enzyme Arabinan Arabinan Synthesis DprE1->Arabinan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to This compound This compound (PBTZ169) Inhibition Covalent Inhibition This compound->Inhibition Inhibition->DprE1

Caption: Mechanism of action of this compound.

Solubility_Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock with fresh, anhydrous DMSO and proper sonication. check_stock->remake_stock No check_final_conc Is the final this compound concentration high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration <0.1%? check_final_conc->check_dmso_conc No success Problem Resolved lower_conc->success fail Precipitation Persists lower_conc->fail increase_dmso Increase final DMSO concentration (check cell tolerance, max ~0.5%). check_dmso_conc->increase_dmso Yes stepwise_dilution Use a stepwise dilution protocol. check_dmso_conc->stepwise_dilution No increase_dmso->success increase_dmso->fail stepwise_dilution->success stepwise_dilution->fail

Caption: A logical workflow for troubleshooting precipitation issues.

References

Macozinone Stability in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of macozinone in dimethyl sulfoxide (DMSO) and other common organic solvents. The following sections offer a troubleshooting guide, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide and FAQs

This section addresses common issues and questions related to the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the most commonly recommended solvent for preparing this compound stock solutions. It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.[1][2]

  • Q2: How should I store this compound stock solutions in DMSO? A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where they can be stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1]

  • Q3: Is this compound stable in other organic solvents? A3: While DMSO is the most referenced solvent, studies have also assessed the stability of this compound in methanol-containing solutions. A validation study for a bioanalytical method showed that working solutions of this compound in a DMSO/methanol (1:1, v/v) mixture are stable for at least 4 months at -20°C and 3 months at -80°C.[3] Specific stability data for this compound in pure ethanol or acetonitrile is not readily available in published literature. Therefore, it is recommended to perform an internal stability assessment for these solvents.

  • Q4: I observed precipitation in my this compound stock solution after thawing. What should I do? A4: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely.[4] Ensure the solution is clear before use. To prevent precipitation, ensure you are not exceeding the solubility limit of this compound in the chosen solvent and consider preparing a less concentrated stock solution.

  • Q5: How can I check the stability of my this compound solution? A5: The stability of a this compound solution can be assessed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3][5] This involves comparing the concentration of the aged solution to a freshly prepared standard and looking for the presence of degradation products.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots.
Inaccurate concentration of the stock solution.Verify the initial weight of the this compound powder and the volume of the solvent. Use a calibrated balance and pipettes.
Precipitation upon dilution in aqueous media Low aqueous solubility of this compound.Increase the percentage of organic solvent in the final solution if the experimental design allows. Use a surfactant or other solubilizing agent. Perform dilutions immediately before use.
Change in color of the solution Potential degradation of the compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation such as exposure to light or incompatible reagents.

Data Presentation: this compound Stability

The following table summarizes the available stability data for this compound in various organic solvents and mixtures.

Solvent/MixtureConcentrationStorage TemperatureDurationStability OutcomeCitation
DMSONot specified-80°C2 yearsStable[1]
DMSONot specified-20°C1 yearStable[1]
DMSO/Methanol (1:1, v/v)Working solutions-20°C4 monthsStable (mean bias < 6%)[3]
DMSO/Methanol (1:1, v/v)Working solutions-80°C3 monthsStable (mean bias < 7%)[3]
MethanolInternal standard solution-20°C3 monthsStable[3]

Disclaimer: The stability data for pure DMSO is based on information from a commercial supplier and is not from a peer-reviewed study. For other pure organic solvents like ethanol and acetonitrile, comprehensive stability data is not publicly available. Users are advised to conduct their own stability studies for their specific experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general procedure for determining the stability of this compound in a specific organic solvent using HPLC.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the desired organic solvent (e.g., DMSO, ethanol, acetonitrile) to a final concentration of 10 mM. Ensure complete dissolution, using gentle warming or sonication if necessary. This is your stock solution.

  • Preparation of Stability Samples:

    • Aliquot the stock solution into multiple sterile, light-protected vials.

    • Store the vials at different temperature conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Preparation of Standard Curve:

    • On the day of analysis, prepare a fresh stock solution of this compound in the same solvent.

    • Prepare a series of calibration standards by serially diluting the fresh stock solution to known concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable column (e.g., C18) and mobile phase. The mobile phase composition will need to be optimized for good peak shape and separation from any potential degradants.

    • At each time point (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), retrieve one vial from each storage condition.

    • Allow the sample to come to room temperature.

    • Inject the calibration standards to generate a standard curve.

    • Inject the stability samples.

  • Data Analysis:

    • Quantify the concentration of this compound in the stability samples using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

    • A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the logical workflow for conducting a stability study of this compound in an organic solvent.

Macozinone_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Aliquot into Vials for Different Conditions prep_stock->prep_samples storage_rt Room Temp prep_samples->storage_rt storage_4c 4°C prep_samples->storage_4c storage_neg20c -20°C prep_samples->storage_neg20c storage_neg80c -80°C prep_samples->storage_neg80c analysis_sampling Sample at Time Points (T=0, 1, 7, 14, 30 days) storage_rt->analysis_sampling storage_4c->analysis_sampling storage_neg20c->analysis_sampling storage_neg80c->analysis_sampling analysis_hplc HPLC/UPLC-MS Analysis analysis_sampling->analysis_hplc analysis_quant Quantify Concentration analysis_hplc->analysis_quant data_calc Calculate % Remaining analysis_quant->data_calc data_report Generate Stability Report data_calc->data_report

Caption: Workflow for assessing this compound stability in organic solvents.

References

Technical Support Center: Investigating Acquired Resistance to Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Macozinone (MCZ, PBTZ169).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bactericidal agent that targets the decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan.[1][2][3] this compound is a prodrug that is activated by DprE1, leading to the formation of a covalent bond with the cysteine residue at position 387 (Cys387) in the enzyme's active site, thereby irreversibly inhibiting it.[4][5] This disruption of arabinan polymer synthesis is lethal to Mycobacterium tuberculosis.[1]

Q2: We are observing high-level resistance to this compound in our in vitro evolution experiments. What is the most likely cause?

A2: High-level resistance to this compound is most frequently associated with a specific mutation in the dprE1 gene, leading to a Cysteine to Serine substitution at position 387 (C387S).[6][7][8] This mutation prevents the covalent binding of the activated this compound to its target, rendering the drug ineffective.[7] Studies have shown that this single nucleotide polymorphism is consistently found in isolates with high minimum inhibitory concentrations (MICs) (>500 ng/mL).[6][8]

Q3: Our resistant isolates show only a marginal increase in MIC. What are the potential mechanisms for this low-level resistance?

A3: Low-level resistance to this compound can be multifactorial. While mutations in dprE1 are a primary cause of high-level resistance, other mechanisms can contribute to a less pronounced increase in MIC (2 ng/mL < MIC < 20 ng/mL).[6][8] These can include:

  • Alternative dprE1 mutations: Novel mutations in dprE1, such as G61A and G248A, have been identified and may confer low-level resistance.[6][8]

  • Efflux pump upregulation: Mutations in the Rv0678 gene, a negative regulator of the MmpS5/MmpL5 efflux pump, have been shown to confer low-level resistance to this compound.[9] Upregulation of this efflux system can reduce the intracellular concentration of the drug.

  • Other genetic mutations: Mutations in other genes, such as pepQ and arsC, have also been identified in low-level resistant isolates, suggesting their potential role in conferring resistance, possibly through mechanisms related to membrane permeability or drug efflux.[6][8]

Q4: Can we use standard antibiotic susceptibility testing methods for this compound?

A4: Yes, standard methods such as the Microplate Alamar Blue Assay (MABA) are suitable for determining the MIC of this compound against M. tuberculosis isolates.[6][8] This method provides a quantitative measure of the drug's inhibitory concentration and is effective for screening resistant mutants.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No resistant colonies obtained after plating on this compound-containing agar. This compound concentration is too high for single-step selection.Perform a multi-step resistance selection by gradually increasing the this compound concentration in the agar plates. Start with a concentration slightly above the wild-type MIC.
Inconsistent MIC values for the same isolate. Inoculum preparation is not standardized.Ensure a standardized inoculum is used for each MIC determination, typically by adjusting the turbidity to a McFarland standard.
High-level resistance observed, but no C387S mutation in dprE1. Other mutations in dprE1 or alternative resistance mechanisms may be present.Perform whole-genome sequencing to identify novel mutations in dprE1 or other genes potentially involved in resistance.
Low-level resistance is observed, but the underlying mechanism is unclear. Efflux pump overexpression may be a contributing factor.Investigate the expression of efflux pump genes, such as mmpS5 and mmpL5, using quantitative real-time PCR (qRT-PCR). Additionally, sequence the Rv0678 gene to check for mutations.

Data Presentation

Table 1: this compound MICs in Resistant M. tuberculosis Mutants

Genotype Mutation MIC90 (ng/mL) Resistance Level
Wild-Type (H37Rv)-< 2Susceptible
dprE1C387S> 500High
dprE1G61A2 - 20Low
dprE1G248A2 - 20Low
rv0678Various2 - 20Low

Data compiled from studies on in vitro generated resistant mutants.[6][8][9]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant M. tuberculosis

Objective: To generate this compound-resistant mutants of M. tuberculosis for further characterization.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar plates

  • This compound stock solution

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare a log-phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Prepare a series of 7H10 agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x, 16x the wild-type MIC).

  • Plate approximately 108 colony-forming units (CFUs) onto each plate.

  • Incubate the plates at 37°C with 5% CO2 for 3-4 weeks.

  • Isolate single colonies that appear on the this compound-containing plates.

  • Subculture the resistant colonies in drug-free media before confirming their resistance phenotype.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using MABA

Objective: To determine the MIC of this compound against M. tuberculosis isolates.

Materials:

  • 96-well microplates

  • M. tuberculosis isolates

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound stock solution

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound in 100 µL of 7H9 broth.

  • Prepare a standardized inoculum of each M. tuberculosis isolate to a McFarland standard of 1.0 and dilute 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Incubate the plates at 37°C for 7 days.

  • Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 3: Targeted Sequencing of the dprE1 Gene

Objective: To identify mutations in the dprE1 gene of this compound-resistant isolates.

Materials:

  • Genomic DNA extracted from M. tuberculosis isolates

  • PCR primers flanking the dprE1 gene

  • PCR master mix

  • DNA sequencing service

Procedure:

  • Design and synthesize primers to amplify the entire coding sequence of the dprE1 gene (Rv3790).

  • Perform PCR using the extracted genomic DNA as a template.

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequencing results with the wild-type dprE1 sequence to identify any mutations.

Visualizations

Macozinone_Mechanism_of_Action cluster_synthesis Arabinogalactan Synthesis Pathway cluster_drug This compound Action DPR Decaprenyl-P-Ribose DPA Decaprenyl-P-Arabinose DPR->DPA DprE1/DprE2 Arabinogalactan Arabinogalactan DPA->Arabinogalactan This compound This compound (Prodrug) Activated_this compound Activated this compound This compound->Activated_this compound Reduction by DprE1 DprE1 DprE1 Enzyme Activated_this compound->DprE1 Covalent Adduct Formation (inhibits DprE1)

Caption: Mechanism of action of this compound and its inhibition of the DprE1 enzyme.

Resistance_Mechanisms cluster_target Target Modification (High-Level Resistance) cluster_efflux Efflux Pump Upregulation (Low-Level Resistance) This compound This compound Intracellular_this compound Intracellular this compound This compound->Intracellular_this compound Intracellular_this compound->this compound Efflux via MmpS5/L5 DprE1_WT Wild-Type DprE1 Intracellular_this compound->DprE1_WT Inhibits DprE1_Mutant Mutant DprE1 (C387S) Intracellular_this compound->DprE1_Mutant No Inhibition dprE1_mutation dprE1 C387S Mutation dprE1_mutation->DprE1_Mutant leads to Rv0678_WT Rv0678 (Repressor) MmpS5L5 MmpS5/L5 Efflux Pump Rv0678_WT->MmpS5L5 represses Rv0678_Mutant Mutant Rv0678 Rv0678_Mutant->MmpS5L5 fails to repress MmpS5L5->Intracellular_this compound pumps out rv0678_mutation rv0678 Mutation rv0678_mutation->Rv0678_Mutant leads to

Caption: Overview of high-level and low-level resistance mechanisms to this compound.

Experimental_Workflow start Start with M. tuberculosis Culture selection In Vitro Resistance Selection on this compound Plates start->selection isolation Isolate Resistant Colonies selection->isolation mic_testing Confirm Resistance by MIC Testing (MABA) isolation->mic_testing dna_extraction Genomic DNA Extraction mic_testing->dna_extraction sequencing Targeted (dprE1) or Whole Genome Sequencing dna_extraction->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis characterization Phenotypic and Genotypic Characterization of Resistant Mutants analysis->characterization

Caption: Experimental workflow for identifying this compound resistance mechanisms.

References

Troubleshooting inconsistent results in Macozinone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Macozinone (PBTZ169) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a benzothiazinone derivative that acts as a potent, bactericidal agent against Mycobacterium tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1] The activated form of this compound then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[1][2] DprE1 is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.[1][2]

Q2: Why am I seeing high variability in my in vitro minimum inhibitory concentration (MIC) results?

Inconsistent MIC values for this compound can stem from several factors, primarily related to its physicochemical properties and the specific assay conditions:

  • Low Aqueous Solubility: this compound is a lipophilic compound with low and pH-dependent aqueous solubility.[3] It is more soluble in acidic conditions and can precipitate in neutral or alkaline media. This can lead to an underestimation of its potency if it is not fully dissolved in the assay medium.

  • Compound Aggregation: Due to its low solubility, this compound may form aggregates in aqueous solutions, reducing the effective concentration of the monomeric drug available to interact with the bacteria.

  • Assay Protocol Variations: Differences in inoculum density, incubation time, and the method used to determine bacterial growth (e.g., visual turbidity, resazurin-based assays) can all contribute to variability in MIC values.[4]

Q3: How does the covalent inhibitory nature of this compound affect experimental design?

As a covalent inhibitor, the inhibitory activity of this compound is time-dependent. The IC50 value will decrease with longer incubation times as more enzyme becomes covalently modified.[5][6] This is a critical consideration for enzyme inhibition assays. It is recommended to perform pre-incubation of the enzyme with this compound before adding the substrate to allow for the covalent bond to form. The duration of this pre-incubation should be standardized across experiments to ensure reproducible results.

Q4: Are there any known drug interactions with this compound?

Studies have shown that this compound does not have synergistic or antagonistic interactions with first-line (rifampin, isoniazid, ethambutol) or second-line (amikacin, levofloxacin, moxifloxacin) anti-tuberculosis drugs.[1] However, synergistic effects have been observed when this compound is combined with bedaquiline and clofazimine.[1][7]

Q5: What is the stability of this compound in common laboratory solvents and media?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[3][8] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[9] The stability of this compound in aqueous culture media can be limited due to its low solubility and potential for precipitation, especially at neutral pH. It is advisable to prepare fresh dilutions in media for each experiment and to be mindful of potential precipitation over time.

Troubleshooting Guides

Inconsistent In Vitro Assay Results
Symptom Possible Cause(s) Recommended Solution(s)
High variability in MIC values between experiments. 1. Incomplete dissolution of this compound: Due to its lipophilicity, the compound may not be fully solubilized in the culture medium.[3] 2. Precipitation of this compound during incubation: Changes in pH or temperature can cause the compound to fall out of solution. 3. Inconsistent bacterial inoculum size: Variations in the starting number of bacteria will affect the time to reach the growth endpoint.[4] 4. Variations in incubation time: For a covalent inhibitor, longer incubation can lead to lower apparent MICs.1. Optimize solubilization: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so stepwise and with vigorous vortexing. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects bacterial growth (typically ≤1%). 2. Visually inspect for precipitation: Before and after incubation, check the assay plates under a microscope for any signs of compound precipitation. 3. Standardize inoculum preparation: Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (OD) before dilution into the assay plate. 4. Strictly adhere to a fixed incubation time: Standardize the incubation period for all MIC assays to ensure comparability of results.
No or low inhibition in DprE1 enzyme assays. 1. Insufficient pre-incubation time: As a covalent inhibitor, this compound requires time to form a covalent bond with the DprE1 enzyme.[5] 2. Enzyme concentration is too high: At high enzyme concentrations, the amount of inhibitor may be insufficient to achieve significant inhibition. 3. Degraded or inactive enzyme: Improper storage or handling can lead to loss of DprE1 activity.1. Introduce a pre-incubation step: Incubate the DprE1 enzyme with this compound for a defined period (e.g., 30-60 minutes) before adding the substrate to initiate the reaction. 2. Optimize enzyme concentration: Determine the optimal enzyme concentration that results in a linear reaction rate over the desired assay time. 3. Verify enzyme activity: Always include a positive control (no inhibitor) to confirm the enzyme is active. Store the enzyme in appropriate buffers and at the recommended temperature.
High background signal in fluorescence-based assays. 1. Autofluorescence of this compound: The compound itself may exhibit some fluorescence at the excitation and emission wavelengths used. 2. Interference from media components: Phenol red or other components in the culture medium can contribute to background fluorescence.1. Measure compound autofluorescence: Include control wells with this compound in media without cells/enzyme to determine its intrinsic fluorescence and subtract this from the experimental values. 2. Use phenol red-free media: For fluorescence-based cellular assays, use a medium that does not contain phenol red.
Inconsistent In Vivo Study Results
Symptom Possible Cause(s) Recommended Solution(s)
High variability in plasma concentrations of this compound. 1. Poor and variable oral bioavailability: this compound's absorption is highly dependent on its formulation and the pH of the gastrointestinal tract.[3][9] 2. Food effect: The presence or absence of food can significantly alter the pharmacokinetics of this compound.[3][5]1. Use a consistent and optimized formulation: For preclinical studies, consider using a formulation that enhances solubility and bioavailability, such as a spray-dried dispersion.[9] Ensure the formulation is prepared consistently for each experiment. 2. Standardize feeding schedule: Control the feeding schedule of the animals relative to the time of drug administration to minimize variability due to food effects.
Lower than expected efficacy in animal models. 1. Suboptimal drug exposure: Due to its pharmacokinetic challenges, the concentration of this compound at the site of infection may be insufficient. 2. Metabolism of this compound: this compound is metabolized into several active metabolites.[9] The overall efficacy may depend on the levels of both the parent compound and its metabolites.1. Conduct pharmacokinetic studies: Determine the plasma and tissue concentrations of this compound in your animal model to ensure adequate exposure is being achieved. 2. Consider metabolite activity: When analyzing efficacy data, it may be relevant to also measure the concentrations of major active metabolites if analytical methods are available.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Related Compounds against M. tuberculosis H37Rv
CompoundMIC (ng/mL)Reference
This compound (PBTZ169)0.3[8]
H₂-PBTZ169 (metabolite)Not explicitly stated, but active[8]
BTZ0431.0[7]
H₂-BTZ043 (metabolite)2.5[8]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Reference
Native Crystal Powder320~150~4~1200[9]
Spray-Dried Dispersion320~300~3~2000[9]
Note: These are approximate values derived from published population pharmacokinetic models and are intended for comparative purposes only.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

Procedure:

  • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Incubate for an additional 24-48 hours at 37°C.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

DprE1 Enzyme Inhibition Assay

This is a generalized protocol for a fluorescence-based assay to determine the inhibitory activity of this compound against purified DprE1.

Materials:

  • Purified recombinant DprE1 enzyme.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable detergent).

  • DprE1 substrate (e.g., a synthetic fluorescent substrate).

  • This compound stock solution in DMSO.

  • Black 96-well microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Dilute the DprE1 enzyme to the desired concentration in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer in the 96-well plate.

  • Add the diluted DprE1 enzyme to each well containing this compound.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizations

Macozinone_Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis cluster_1 This compound Action DPR Decaprenyl-P-Ribose (DPR) DPX Decaprenyl-P-2-keto-Ribose (DPX) DPR->DPX DprE1 DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 Arabinogalactan Arabinogalactan DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Macozinone_prodrug This compound (Prodrug) Macozinone_active Activated this compound Macozinone_prodrug->Macozinone_active Activated by DprE1 DprE1_inhibited DprE1 (Covalently Inhibited) Macozinone_active->DprE1_inhibited Covalent Bonding DprE1_inhibited->DPR

Caption: Mechanism of action of this compound.

experimental_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Analysis prep_compound Prepare this compound Stock (DMSO) mic_assay MIC Assay (e.g., REMA) prep_compound->mic_assay enzyme_assay DprE1 Enzyme Inhibition Assay prep_compound->enzyme_assay cell_based_assay Intracellular Activity Assay prep_compound->cell_based_assay analyze_mic Determine MIC50/90 mic_assay->analyze_mic analyze_ic50 Calculate IC50 enzyme_assay->analyze_ic50 cell_based_assay->analyze_mic formulation Formulation Development pk_study Pharmacokinetic (PK) Study formulation->pk_study efficacy_study Efficacy Study (e.g., Mouse Model) pk_study->efficacy_study analyze_pkpd PK/PD Modeling efficacy_study->analyze_pkpd

Caption: General experimental workflow for this compound.

troubleshooting_logic start Inconsistent Results? is_in_vitro In Vitro Assay? start->is_in_vitro Yes is_in_vivo In Vivo Study? start->is_in_vivo No solubility Check Compound Solubility and Precipitation is_in_vitro->solubility assay_params Verify Assay Parameters (Inoculum, Incubation Time) is_in_vitro->assay_params enzyme_activity Confirm Enzyme Activity (Pre-incubation) is_in_vitro->enzyme_activity formulation_check Assess Drug Formulation and Dosing is_in_vivo->formulation_check pk_analysis Conduct Pharmacokinetic Analysis is_in_vivo->pk_analysis

References

Macozinone Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Macozinone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

This compound is a potent and specific inhibitor of Mycobacterium tuberculosis DprE1, an essential enzyme for cell wall biosynthesis.[1][2][3][4] Clinical trials have demonstrated a favorable safety and tolerability profile for this compound, suggesting a low incidence of significant off-target effects at therapeutic doses. However, as a covalent inhibitor, a theoretical potential for off-target interactions exists. Comprehensive off-target profiling using techniques like kinome scanning and proteomics is recommended for in-depth characterization.

Q2: My cellular assay shows unexpected toxicity or a phenotype inconsistent with DprE1 inhibition after this compound treatment. Could this be an off-target effect?

While this compound is highly selective, unexpected cellular effects could potentially arise from off-target interactions. It is crucial to first rule out other experimental variables such as compound stability, cell line integrity, and assay artifacts. If the effect persists and is dose-dependent, investigating potential off-target liabilities is a reasonable next step.

Q3: What are the recommended initial steps to investigate a suspected off-target effect of this compound?

A tiered approach is recommended. Start with in silico prediction tools to identify potential off-target candidates based on structural similarity to known targets. Concurrently, perform dose-response experiments in multiple cell lines to confirm the phenotype. If the effect is confirmed, proceed with broader experimental profiling, such as a focused kinome scan or a cellular thermal shift assay (CETSA) for target engagement.

Q4: How can I distinguish between on-target and off-target-driven toxicity?

To differentiate between on-target and off-target toxicity, consider the following strategies:

  • Rescue experiments: If the toxicity is on-target, expressing a drug-resistant DprE1 mutant in your cells should rescue the phenotype.

  • Chemical analogs: Synthesize and test a structurally related but inactive analog of this compound. If this analog does not produce the same toxicity, it suggests the effect is not a general property of the chemical scaffold.

  • Orthogonal validation: Use a different DprE1 inhibitor with a distinct chemical scaffold. If this compound recapitulates the on-target effects without the specific toxicity observed with this compound, it points towards a potential off-target effect of the latter.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Cell Death at Low this compound Concentrations Off-target cytotoxicity1. Confirm the effect is not due to experimental artifacts. 2. Perform a dose-response curve to determine the EC50 for cytotoxicity. 3. Use in silico tools to predict potential off-target proteins. 4. Conduct a broad-panel kinome screen to identify off-target kinases. 5. Utilize proteomics-based methods to identify changes in protein abundance or thermal stability.
Activation of a Specific Signaling Pathway Unrelated to DprE1 Off-target kinase activation or inhibition1. Identify the activated pathway using phospho-protein arrays or western blotting. 2. Perform a targeted kinome scan focusing on kinases within that pathway. 3. Validate hits from the kinome scan with in vitro kinase assays.
Inconsistent Results Between Different Cell Lines Cell-line specific expression of an off-target protein1. Compare the protein expression profiles of the sensitive and resistant cell lines using proteomics. 2. Identify proteins that are highly expressed in the sensitive line and are predicted as potential off-targets. 3. Use siRNA or CRISPR to knock down the suspected off-target in the sensitive cell line and assess if it confers resistance to this compound-induced effects.

Data Presentation

Table 1: On-Target Activity of this compound against DprE1

ParameterValueReference
IC50 against wild-type DprE1 0.3 µM[1]
IC50 against BTZ-resistant DprE1 3.6 µM[1]

Table 2: Example of Kinome Profiling Data for a Hypothetical Covalent Inhibitor

This table illustrates how data from a kinome scan might be presented. The values represent the percentage of remaining kinase activity at a given inhibitor concentration. Lower values indicate stronger inhibition.

Kinase% Control at 1 µM Inhibitor
DprE1 (On-Target) < 1%
Kinase A85%
Kinase B45%
Kinase C92%
Kinase D (Potential Off-Target)15%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble DprE1 (or a suspected off-target) in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinome Scanning for Off-Target Kinase Identification

Kinome scanning services (e.g., KINOMEscan™) provide a broad assessment of a compound's interaction with a large panel of kinases.

Methodology (based on a typical service provider's protocol):

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Binding Assay: The compound is tested in a competition binding assay against a panel of DNA-tagged kinases. An immobilized ligand for each kinase is used as a reference.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.

  • Data Analysis: Results are typically reported as the percentage of control, where a lower percentage indicates a stronger interaction. Hits are often defined as kinases showing inhibition above a certain threshold (e.g., >80% inhibition at 1 µM).

Proteomics-Based Off-Target Identification

This approach identifies off-target proteins by observing changes in the cellular proteome upon drug treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells to a desired confluency and treat with this compound or a vehicle control for a specified time.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance between the this compound-treated and control samples. Proteins with significantly altered expression levels are potential off-target candidates. For thermal stability proteomics, the initial steps are similar to CETSA, followed by mass spectrometry analysis of the soluble proteome at different temperatures.

Visualizations

Logical Workflow for Investigating Off-Target Effects A Unexpected Phenotype Observed B In Silico Off-Target Prediction A->B C Dose-Response Confirmation A->C D Broad Experimental Profiling (e.g., Kinome Scan, Proteomics) B->D C->D E Hypothesis Generation: Potential Off-Target Identified D->E F Target Validation: siRNA/CRISPR Knockdown E->F G Confirmation of Off-Target Effect F->G H Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Activity G->H

Caption: Workflow for investigating suspected off-target effects.

This compound On-Target Signaling Pathway cluster_cell_wall Mycobacterium Cell Wall Synthesis DPR DPR DprE1 DprE1 DPR->DprE1 DPA DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPA This compound This compound This compound->Inhibition Inhibition->DprE1 Inhibition

Caption: this compound's on-target mechanism of action.

Experimental Workflow for Off-Target Identification Start Start with this compound InSilico In Silico Prediction Start->InSilico CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA KinomeScan Kinome Scanning Start->KinomeScan Proteomics Proteomics Profiling Start->Proteomics Hits Identify Potential Off-Targets InSilico->Hits CETSA->Hits KinomeScan->Hits Proteomics->Hits Validation Validate Hits with Orthogonal Assays Hits->Validation End Characterize Off-Target Biology Validation->End

Caption: General experimental workflow for off-target profiling.

References

Technical Support Center: Development of an Extended-Release Formulation of Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on an extended-release (ER) formulation of Macozinone.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that belongs to the benzothiazinone class.[1] It is activated by the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis. This activation leads to the covalent modification and irreversible inhibition of DprE1, which is essential for the biosynthesis of the mycobacterial cell wall components, arabinan and lipoarabinomannan.[1][2][3] Inhibition of DprE1 disrupts cell wall synthesis, ultimately leading to bacterial cell death.[2][3]

Q2: What are the main challenges in developing an oral formulation of this compound?

The primary challenges in developing an oral formulation for this compound stem from its physicochemical properties. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[4][5] Its solubility is highly pH-dependent, with higher solubility in the acidic environment of the stomach (pH 1-2) and very low solubility at pH values above 5.[5][6] This can lead to poor and variable oral bioavailability.[4][5]

Q3: Why is an extended-release formulation of this compound desirable?

An extended-release formulation of this compound aims to improve its therapeutic efficacy and patient compliance. By prolonging the drug's residence time in the upper gastrointestinal tract where its solubility is higher, an ER formulation can enhance its absorption and overall bioavailability.[5] This could potentially lead to a reduction in dosing frequency, which is beneficial for long-term tuberculosis treatment regimens.[4][7]

Troubleshooting Guide

Issue 1: Low and Variable Bioavailability in Preclinical Studies

  • Question: We are observing low and inconsistent plasma concentrations of this compound in our animal studies. What could be the cause and how can we improve this?

  • Answer: Low and variable bioavailability of this compound is often linked to its poor and pH-dependent solubility.[5][6] To address this, consider the following:

    • Formulation Strategy: Developing a gastro-retentive drug delivery system (GRDDS) can prolong the formulation's residence time in the stomach, where this compound's solubility is highest.[5] Mucoadhesive and swelling polymers can be incorporated into the tablet matrix to achieve this.

    • Excipient Selection: The choice of excipients is critical. For instance, using hydrophilic matrix-forming polymers can control the drug release rate. The inclusion of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, has been shown to enhance the in vitro release of this compound.[4]

    • Food Effect: The presence of food can significantly impact the absorption of this compound. Studies in beagle dogs have shown that administration with food enhances the bioavailability of extended-release formulations.[4] It is crucial to control and document the feeding status of animals in your pharmacokinetic studies.

Issue 2: Inconsistent In Vitro Dissolution Profiles

  • Question: Our extended-release this compound tablets show significant batch-to-batch variability in their dissolution profiles. How can we troubleshoot this?

  • Answer: Inconsistent dissolution profiles can arise from several factors related to the formulation and manufacturing process. Consider these points:

    • Critical Material Attributes: The physicochemical properties of the active pharmaceutical ingredient (API) and excipients, such as particle size distribution and polymorphism, can affect dissolution. Ensure these are consistent across batches.

    • Manufacturing Process Parameters: Critical process parameters like compression force, granulation technique, and drying time can significantly impact the tablet matrix integrity and, consequently, the drug release rate. A thorough process validation is essential.

    • Dissolution Method: The dissolution test conditions, including the apparatus, rotation speed, and dissolution medium, must be optimized and standardized. For an extended-release formulation of a poorly soluble drug like this compound, a multi-pH dissolution method that mimics the transit through the gastrointestinal tract may be more discriminative.

Issue 3: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)

  • Question: We are struggling to establish a meaningful correlation between our in vitro dissolution data and the in vivo pharmacokinetic data. What are the potential reasons?

  • Answer: Establishing an IVIVC for a BCS Class IV drug like this compound can be challenging. Here are some factors to consider:

    • Biorelevant Dissolution Media: Standard compendial dissolution media (e.g., buffers at different pH) may not adequately reflect the complex environment of the gastrointestinal tract. The use of biorelevant media, such as fed-state simulated intestinal fluid (FeSSIF) and fasted-state simulated intestinal fluid (FaSSIF), may improve the correlation, as this compound's solubility is known to differ in these media.[8]

    • Gastrointestinal Transit and Absorption Window: this compound appears to have a narrow absorption window in the upper GI tract.[5] Your in vitro dissolution method should be designed to reflect the drug release within this specific region. A very slow-releasing formulation might pass the absorption window before the drug is fully released, leading to a poor IVIVC.

    • Animal Model: The choice of animal model is important. Beagle dogs have been used in pharmacokinetic studies of this compound ER formulations and may be a suitable non-rodent model.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₃F₃N₄O₃S[9]
Molecular Weight456.5 g/mol [9]
BCS ClassIV[4][5]
Solubility (pH 1-2)Highly soluble[5][6]
Solubility (pH > 5)Virtually insoluble[5][6]
Permeability (Caco-2)Low[8]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs (Single 500 mg Oral Dose)

FormulationStateCₘₐₓ (ng/mL)AUC₀₋ₗₐₛₜ (ng·h/mL)Tₘₐₓ (h)Reference
ER Tablet F2 Fasted150 ± 501500 ± 4006.0 ± 1.5[4]
Fed1440 ± 35013800 ± 25008.0 ± 2.0[4]
ER Tablet F6 Fasted220 ± 602300 ± 5005.0 ± 1.0[4]
Fed590 ± 1504400 ± 11007.0 ± 1.5[4]

ER Tablet F2 was formulated with microcrystalline cellulose. ER Tablet F6 was formulated with 2-hydroxypropyl-β-cyclodextrin.

Experimental Protocols

1. In Vitro Dissolution Testing for this compound ER Tablets

This protocol is a general guideline and should be optimized for your specific formulation.

  • Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).

  • Rotation Speed: 50-100 rpm.

  • Dissolution Medium: A multi-stage pH approach is recommended:

    • Stage 1: 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.

    • Stage 2: Add 250 mL of 0.2 M phosphate buffer to adjust the pH to 4.5 and continue for an additional 4 hours.

    • Stage 3: Adjust the pH to 6.8 with phosphate buffer and continue for the remainder of the testing period (e.g., up to 24 hours).

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: Quantify the amount of dissolved this compound using a validated HPLC method.

2. Pharmacokinetic Study of this compound ER Tablets in Beagle Dogs

This protocol is based on the study by Nesterenko et al. (2022).[4]

  • Animals: Healthy male beagle dogs.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Dosing:

    • Administer a single oral dose of the this compound ER tablet (e.g., 500 mg).

    • For the fed state, provide a standard high-fat meal 30 minutes before dosing.

    • For the fasted state, fast the animals overnight for at least 12 hours before dosing, with free access to water.

  • Blood Sampling:

    • Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic vein) into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

    • Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis.

Mandatory Visualizations

Macozinone_Mechanism_of_Action This compound This compound (Prodrug) Activation Activation by DprE1 This compound->Activation DprE1_active Active DprE1 Enzyme DprE1_active->Activation Covalent_Adduct Covalent Adduct Formation (Irreversible Inhibition) DprE1_active->Covalent_Adduct Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis DprE1_active->Cell_Wall_Synthesis Catalyzes Activated_this compound Activated this compound Activation->Activated_this compound Activated_this compound->Covalent_Adduct DprE1_inactive Inactive DprE1 Enzyme Covalent_Adduct->DprE1_inactive Disruption Disruption of Arabinan Synthesis DprE1_inactive->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound.

ER_Formulation_Workflow Start Start: API and Excipient Characterization Formulation Formulation Development (e.g., Wet Granulation, Direct Compression) Start->Formulation In_Vitro_Testing In Vitro Testing: - Dissolution - Hardness - Friability Formulation->In_Vitro_Testing Optimization Formulation Optimization In_Vitro_Testing->Optimization Results meet target profile? Optimization->Formulation No Preclinical_PK Preclinical Pharmacokinetic Study (e.g., Beagle Dogs) Optimization->Preclinical_PK Yes IVIVC IVIVC Assessment Preclinical_PK->IVIVC IVIVC->Optimization Poor Correlation Scale_Up Scale-Up and Manufacturing IVIVC->Scale_Up Good Correlation End End: Stable and Effective ER Formulation Scale_Up->End

Caption: Extended-release formulation development workflow.

References

Addressing Macozinone efflux pump-mediated resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to macozinone resistance, with a specific focus on the role of efflux pumps.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound (also known as PBTZ169) is a prodrug belonging to the benzothiazinone class.[1] Its primary target is the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase) in Mycobacterium tuberculosis.[2][3] After activation within the mycobacterium, this compound forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1.[4][5][6] This irreversible inhibition blocks the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinose for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[5] Disruption of this pathway ultimately leads to cell lysis and bacterial death.[5]

cluster_pathway This compound Mechanism of Action DPR Decaprenylphosphoryl Ribose (DPR) DprE1 DprE1 Enzyme (Cys387) DPR->DprE1 Substrate DPA Decaprenylphosphoryl Arabinose (DPA) Arabinan Arabinan Polymers DPA->Arabinan CellWall Mycobacterial Cell Wall (Arabinogalactan) Arabinan->CellWall DprE1->DPA Catalyzes Macozinone_prodrug This compound (Prodrug) Macozinone_active Activated This compound Macozinone_prodrug->Macozinone_active DprE1-mediated activation Macozinone_active->DprE1 Covalently binds & INHIBITS cluster_cell Bacterial Cell OM Outer Membrane IM Inner Membrane Pump_OMP OMP Drug_out This compound Pump_OMP->Drug_out Expelled Pump_Adaptor Adaptor Pump_Inner Inner Membrane Transporter Cytoplasm Cytoplasm Extracellular Extracellular Space Energy Energy (ATP/PMF) Energy->Pump_Inner Powers pump Drug_in This compound Drug_in->Pump_Inner Enters pump Start Start: Resistant Isolate (Wild-Type dprE1) Step1 Perform MIC Assay with EPI (e.g., Verapamil, Reserpine) Start->Step1 Decision1 ≥4-fold MIC Reduction? Step1->Decision1 Result1 Conclusion: Efflux pump activity is likely contributing to resistance. Decision1->Result1 Yes Result2 Conclusion: Another mechanism is responsible. Consider target overexpression, drug inactivation, or novel mechanisms. Decision1->Result2 No Step2 Perform Whole-Genome Sequencing (WGS) Result1->Step2 Step4 Perform Real-Time Efflux Assay (e.g., Ethidium Bromide) Result1->Step4 Step3 Analyze WGS data for mutations in known efflux pump genes (e.g., Rv0678, mmpL5) Step2->Step3 Result3 Correlate specific gene mutations with the phenotype. Step3->Result3

References

Macozinone Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Macozinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound to degrade in solution?

A1: this compound is susceptible to degradation under several conditions, particularly in solution. The primary factors leading to its degradation are exposure to light (photodegradation), oxidative stress, non-neutral pH (both acidic and alkaline hydrolysis), and elevated temperatures (thermal degradation)[1]. It is highly unstable when exposed to strong light[1].

Q2: I noticed the color of my this compound solution has changed. What does this indicate?

A2: A change in the color of your this compound solution is a likely indicator of degradation. This is often observed with photolytic or oxidative degradation. You should prepare a fresh solution and ensure it is protected from light and stored under an inert atmosphere if possible.

Q3: What is the recommended solvent for dissolving this compound?

A3: For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used[2]. However, for aqueous-based experiments, it is crucial to minimize the final concentration of DMSO and to use buffers at an appropriate pH. Due to its low aqueous solubility, formulation strategies such as the use of cyclodextrins have been explored to improve solubility and stability[3].

Q4: How should I store my this compound stock solutions?

A4: Stock solutions of this compound should be stored at low temperatures to minimize thermal degradation. Recommended storage is at -20°C for up to one year or -80°C for up to two years[2]. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Are the degradation products of this compound biologically active?

A5: this compound is known to form several metabolites in vivo, some of which are active[4]. However, the activity of the degradation products formed under in vitro stress conditions is not well-characterized and should be considered as a potential source of experimental variability and artifacts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering containers with aluminum foil. Maintain a stable, near-neutral pH and control the temperature of the experimental setup.
Loss of compound potency over time Gradual degradation of this compound in stock or working solutions.Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at or below -20°C[2]. For working solutions in aqueous buffers, use them immediately after preparation.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Review the handling and storage procedures for your this compound solutions. The number of degradation products increases with exposure to light, oxygen, and non-neutral pH[1]. Implement preventative measures as outlined in this guide.
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.Consider using a co-solvent if permissible in your experimental system. Alternatively, investigate the use of solubility enhancers like cyclodextrins[3]. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer.

Summary of this compound Degradation Conditions

The following table summarizes the known degradation conditions for this compound in solution and the number of degradation products (DPs) identified under forced degradation studies[1].

Degradation Condition Effect on this compound in Solution Number of DPs Identified
Photolytic Highly unstable9
Oxidative Unstable7
Alkaline Hydrolysis Unstable5
Thermal Unstable3
Acidic Hydrolysis Unstable2

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions to Minimize Degradation

This protocol provides best practices for preparing and handling this compound solutions to maintain their stability.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years)[2].

  • Preparation of Working Solutions: When needed, thaw a single aliquot of the stock solution at room temperature, protected from light. Dilute the stock solution to the final working concentration in your desired aqueous buffer immediately before use.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific buffer solution over time.

Materials:

  • This compound working solution in the buffer of interest

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • HPLC vials

  • Incubator or water bath set to the desired temperature

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your chosen buffer at the desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the solution to an HPLC vial and inject it into the HPLC system to obtain the initial concentration and purity profile.

  • Incubation: Place the remaining solution under the desired stress condition (e.g., 37°C in an incubator, exposed to light on a benchtop).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution, transfer to HPLC vials, and inject into the HPLC system.

  • HPLC Analysis: Use a suitable gradient elution method to separate this compound from its potential degradation products. An example gradient is:

    • 0-5 min: 20% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 20% B

    • 26-30 min: Re-equilibrate at 20% B Monitor the elution profile at a wavelength where this compound has strong absorbance.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This can be done by comparing the peak area of the this compound peak.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Testing cluster_analysis Data Analysis & Interpretation prep Prepare this compound Solution (e.g., in DMSO or buffer) protect Implement Protective Measures (Amber vials, inert gas) prep->protect t0 T=0 Analysis (HPLC/LC-MS) protect->t0 stress Expose to Stress Conditions (Light, Temp, pH) t0->stress sampling Time-Point Sampling stress->sampling analysis T=X Analysis (HPLC/LC-MS) sampling->analysis calc Calculate % Degradation analysis->calc pathway Identify Degradation Products calc->pathway degradation_pathways cluster_stressors Degradation Triggers cluster_prevention Preventative Measures This compound This compound in Solution degradation_products Mixture of Degradation Products (e.g., DP1, DP2, ... DP19) This compound->degradation_products Degradation light Light Exposure (Photolysis) light->this compound oxygen Oxidative Stress oxygen->this compound ph Acidic/Alkaline pH (Hydrolysis) ph->this compound temp Elevated Temperature (Thermal) temp->this compound protect_light Use Amber Vials protect_light->light protect_ox Use Inert Gas / Antioxidants protect_ox->oxygen protect_ph Buffer at Neutral pH protect_ph->ph protect_temp Store at -20°C to -80°C protect_temp->temp mechanism_of_action This compound This compound (PBTZ169) dpre1 DprE1 Enzyme (Cys387) This compound->dpre1 Forms covalent bond with Cys387 inactivated_dpre1 Inactivated DprE1 dpre1->inactivated_dpre1 Inactivation arabinan_synthesis Arabinan Synthesis inactivated_dpre1->arabinan_synthesis Inhibits cell_wall Mycobacterial Cell Wall Biosynthesis arabinan_synthesis->cell_wall Is essential for cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

References

Validation & Comparative

Macozinone vs. BTZ043: A Comparative In Vivo Efficacy Guide for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two leading benzothiazinone candidates for the treatment of tuberculosis, summarizing key in-vivo efficacy data, experimental protocols, and mechanisms of action to inform researchers and drug developers.

This guide provides a head-to-head comparison of macozinone (PBTZ169) and BTZ043, two potent anti-tuberculosis compounds from the benzothiazinone class. Both agents share a common mechanism of action, targeting the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] While BTZ043 was the initial lead compound, this compound was developed as an optimized successor with purported advantages in efficacy and pharmacodynamics.[3][4] This document aims to provide a data-driven comparison of their in vivo performance to aid in ongoing research and development efforts.

In Vivo Efficacy: Quantitative Comparison

A key study directly comparing the in vivo efficacy of this compound and BTZ043 in a murine model of chronic tuberculosis revealed a significant advantage for this compound.[1][2] The data from this study, which utilized BALB/c mice infected with Mycobacterium tuberculosis via a low-dose aerosol, is summarized below.

Compound Dose (mg/kg) Organ Mean Log10 CFU Reduction vs. Untreated Control Reference
BTZ04350Lungs0.6[1]
Spleens1.7[1]
This compound (PBTZ169)50Lungs>1.1 (Significantly greater than BTZ043)[1]
Spleens2.7 (10-fold more than BTZ043)[1]
This compound (PBTZ169)25Lungs~1.0 (Comparable to Isoniazid at 25 mg/kg)[1]
Spleens~1.0 (Comparable to Isoniazid at 25 mg/kg)[1]
This compound (PBTZ169)10LungsActive[1]
SpleensActive[1]
This compound (PBTZ169)5LungsActive[1]
SpleensActive[1]

Table 1: Comparative in vivo efficacy of this compound and BTZ043 in a chronic murine TB model after 4 weeks of treatment.[1]

The results clearly indicate that at the same dose of 50 mg/kg, this compound demonstrated significantly greater bactericidal activity in both the lungs and spleens compared to BTZ043.[1] Notably, this compound at a lower dose of 25 mg/kg showed efficacy comparable to the first-line anti-TB drug isoniazid.[1] A dose-escalation study further confirmed that this compound is active at doses as low as 5 mg/kg.[1]

Mechanism of Action: Targeting DprE1

Both this compound and BTZ043 are prodrugs that are activated by the FAD cofactor within the DprE1 enzyme.[2][5] This activation leads to the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inhibiting the enzyme.[1][2] DprE1 is crucial for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the synthesis of arabinan, a vital component of the mycobacterial cell wall.[1][5] The inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.

DprE1_Inhibition_Pathway cluster_DprE1 DprE1 Enzyme cluster_CellWall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA Epimerization Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall This compound This compound This compound->DPA BTZ043 BTZ043 BTZ043->DPA

Mechanism of DprE1 inhibition by this compound and BTZ043.

Experimental Protocols

The in vivo efficacy data presented in this guide was primarily generated using a chronic murine model of tuberculosis. The detailed methodology is crucial for the interpretation and replication of these findings.

Murine Model of Chronic Tuberculosis
  • Animal Model: Female BALB/c mice are commonly used for this model.[1]

  • Infection: Mice are infected via a low-dose aerosol with Mycobacterium tuberculosis H37Rv, a standard virulent laboratory strain. This method ensures a consistent and primarily pulmonary infection.[1]

  • Treatment Initiation: Drug treatment is initiated 4 weeks post-infection, allowing for the establishment of a chronic infection with well-formed granulomas.[1]

  • Drug Administration: this compound and BTZ043 are administered orally via gavage, typically 5 days a week for a duration of 4 weeks.[1] The compounds are usually formulated in a vehicle such as a 0.5% aqueous solution of carboxymethylcellulose.

  • Efficacy Endpoint: The primary endpoint is the bacterial burden in the lungs and spleens, determined by counting colony-forming units (CFU).[1][6] Organs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks before CFU enumeration.[7]

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase (4 weeks post-infection) cluster_Endpoint Endpoint Analysis A1 BALB/c Mice A2 Low-dose aerosol infection with M. tuberculosis H37Rv A1->A2 B1 Daily oral gavage (5 days/week) for 4 weeks A2->B1 B2 Drug Groups: - this compound (various doses) - BTZ043 (50 mg/kg) - Isoniazid (control) - Untreated Control C1 Euthanasia and organ harvest (Lungs and Spleen) B2->C1 C2 Organ homogenization C1->C2 C3 Serial dilution and plating on 7H11 agar C2->C3 C4 Incubation (3-4 weeks at 37°C) C3->C4 C5 Colony Forming Unit (CFU) enumeration and analysis C4->C5

Workflow for in vivo efficacy testing in a chronic TB mouse model.

Summary and Conclusion

The available in vivo data strongly suggests that this compound (PBTZ169) holds a significant efficacy advantage over its predecessor, BTZ043.[1] At the same dose, this compound achieves a greater reduction in bacterial load in both the lungs and spleens of infected mice.[1] Furthermore, its efficacy at lower doses is comparable to that of the first-line drug isoniazid, highlighting its potential as a potent new agent in the fight against tuberculosis.[1] Both compounds share a well-defined mechanism of action, targeting the essential DprE1 enzyme, which provides a solid rationale for their potent antimycobacterial activity.[2] The detailed experimental protocols provided herein should facilitate the design of further comparative studies and the evaluation of these compounds in different models and drug combinations. Researchers and drug development professionals should consider the superior in vivo efficacy profile of this compound in their future research endeavors.

References

Comparative Analysis of DprE1 Inhibitors in Clinical Development for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and methodologies of emerging DprE1 inhibitors for Mycobacterium tuberculosis.

The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical component in the synthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics.[1][2] Inhibition of DprE1 disrupts the production of arabinans, essential for the structural integrity of the bacterium, ultimately leading to cell death.[1][3] This mechanism is distinct from existing first-line drugs, offering a promising avenue to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb).[3][4] Several DprE1 inhibitors have now advanced into clinical development, demonstrating potent activity. This guide provides a comparative analysis of four leading DprE1 inhibitors: BTZ043, Macozinone (PBTZ169), TBA-7371, and OPC-167832 (Quabodepistat).

Quantitative Performance Data

The following tables summarize the in vitro activity, preclinical efficacy, and clinical trial status of the four DprE1 inhibitors.

Table 1: In Vitro Activity of DprE1 Inhibitors against Mycobacterium tuberculosis

InhibitorChemical ClassMechanism of InhibitionIC₅₀ (DprE1)MIC against H37Rv (μg/mL)MIC against MDR/XDR Mtb (μg/mL)
BTZ043 BenzothiazinoneCovalentNot explicitly found0.001 - 0.03[5][6]Active against MDR/XDR strains[5]
This compound (PBTZ169) Piperazino-benzothiazinoneCovalentNot explicitly found0.0002 - 0.008[1][2]≤0.016 (MIC₉₀ for MDR/XDR)[2]
TBA-7371 1,4-AzaindoleNon-covalent10 nM[7]0.64 - 1[1]Not explicitly found
OPC-167832 (Quabodepistat) Carbostyril derivativeNot explicitly foundNot explicitly found0.00024 - 0.002[4][8]Active against MDR/XDR strains[4]

Table 2: Preclinical Efficacy of DprE1 Inhibitors in Mouse Models of Tuberculosis

InhibitorMouse ModelDosing RegimenReduction in Lung CFU (log₁₀)
BTZ043 C3HeB/FeJ50-200 mg/kg, daily for 8 weeksDose-proportional, significant reduction
This compound (PBTZ169) Inbred strains50 mg/kg, daily for 2 months~2.5 (in susceptible strains)
TBA-7371 C3HeB/FeJNot explicitly specifiedSignificant reduction[1]
OPC-167832 (Quabodepistat) Chronic TB0.625 - 10 mg/kg, daily for 4 weeksDose-dependent reduction, plateau at higher doses[4][8]

Table 3: Clinical Development Status of DprE1 Inhibitors

InhibitorHighest Clinical Phase Completed/OngoingKey Clinical Findings
BTZ043 Phase 2aStudy initiated in South Africa.[5]
This compound (PBTZ169) Phase 2a (terminated early)Statistically significant Early Bactericidal Activity (EBA) at 640 mg/day dose.
TBA-7371 Phase 2aWell-tolerated with significant dose-dependent bactericidal activity over 14 days.
OPC-167832 (Quabodepistat) Phase 2b/c (ongoing)Interim results show comparable efficacy to standard 6-month treatment. Well-tolerated in Phase 1/2a with potent EBA.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DprE1 enzymatic activity by monitoring the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate, using a coupled colorimetric reaction.

Materials:

  • Purified recombinant Mtb DprE1 enzyme.

  • Farnesylphosphoryl-β-D-ribofuranose (FPR) as the substrate.

  • Amplex Red reagent (a fluorescent probe).

  • Horseradish peroxidase (HRP).

  • Assay buffer: 20 mM Glycylglycine, pH 8.5.

  • DprE1 inhibitor compounds dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer capable of measuring absorbance at or near 570 nm.

Procedure:

  • Prepare a reaction mixture containing 20 mM glycylglycine (pH 8.5), 50 μM Amplex Red, and 0.35 U/mL HRP.

  • Add the DprE1 inhibitor to the wells of the microplate at various concentrations. Include a DMSO-only control.

  • Add the purified DprE1 enzyme to the wells to a final concentration of approximately 0.3 μM and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate FPR to a final concentration of 150 μM.

  • Immediately begin monitoring the increase in absorbance at 570 nm over time at 37°C. The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus DprE1 activity.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against whole Mycobacterium tuberculosis cells by assessing metabolic activity through the reduction of resazurin.

Materials:

  • Mycobacterium tuberculosis H37Rv culture.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • DprE1 inhibitor compounds dissolved in DMSO.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

  • 96-well microplates.

  • Plate reader for absorbance or fluorescence, or visual assessment.

Procedure:

  • Prepare serial two-fold dilutions of the DprE1 inhibitors in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds. Include a drug-free growth control and a sterile medium control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized, no growth) to pink (reduced, growth). Alternatively, the results can be read using a plate reader.

Visualizations

The following diagrams illustrate the mechanism of action of DprE1 and a general workflow for the development of its inhibitors.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitors (e.g., BTZ043, PBTZ169) Inhibitor->DprE1

Mechanism of DprE1 and its inhibition.

DprE1_Inhibitor_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (DprE1) HTS High-Throughput Screening Target->HTS Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Testing (MIC, IC50) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Mouse Models) In_Vitro->In_Vivo Phase1 Phase I (Safety in Healthy Volunteers) In_Vivo->Phase1 Phase2 Phase II (Efficacy and Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy and Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

No Evidence of Synergistic or Antagonistic Effects Between Macozinone and Rifampicin in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data indicates that Macozinone (MCZ), a promising new antitubercular agent, exhibits neither a synergistic nor an antagonistic relationship with the first-line tuberculosis drug, rifampicin. Studies utilizing standard in vitro methods, such as the checkerboard assay, have consistently shown that the combined activity of this compound and rifampicin is additive, meaning the effect of the combination is what would be expected from the sum of their individual activities. This lack of interaction suggests that this compound could potentially be incorporated into existing tuberculosis treatment regimens without negatively impacting the efficacy of rifampicin.

This compound, also known as PBTZ169, is a benzothiazinone derivative that is currently in clinical development for the treatment of tuberculosis.[1][2] Its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][3] By targeting this pathway, this compound effectively disrupts the integrity of the bacterial cell envelope, leading to cell death.[4] Rifampicin, a cornerstone of tuberculosis therapy for decades, functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production.[5][6][7] The distinct mechanisms of action of these two drugs provide a strong rationale for their potential co-administration.

In Vitro Interaction Studies

The primary method for assessing the interaction between two antimicrobial agents is the checkerboard assay. This technique allows for the determination of the fractional inhibitory concentration (FIC) index, a quantitative measure of synergy, additivity, or antagonism. A study that systematically evaluated the interaction of this compound with a panel of first- and second-line anti-TB drugs found no synergistic or antagonistic effects with rifampicin.[1][8] The results from these checkerboard assays are summarized in the table below.

Drug CombinationMethodFindingFractional Inhibitory Concentration (FIC) IndexReference
This compound + RifampicinCheckerboard AssayNo InteractionNot explicitly stated, but described as no synergistic or antagonistic interactions[1][8]

FIC Index Interpretation: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction (additive or indifferent); > 4.0 indicates antagonism.

Experimental Protocols

Checkerboard Assay for Drug Interaction Analysis

The checkerboard assay is a widely used in vitro method to assess the combined effect of two antimicrobial agents. The following provides a generalized protocol for performing a checkerboard assay with Mycobacterium tuberculosis.

Objective: To determine the fractional inhibitory concentration (FIC) index for the combination of this compound and rifampicin against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound stock solution

  • Rifampicin stock solution

  • Resazurin dye (for viability assessment)

  • Incubator at 37°C

Procedure:

  • Preparation of Drug Dilutions: A series of two-fold dilutions of this compound are prepared horizontally across the microtiter plate, while a series of two-fold dilutions of rifampicin are prepared vertically. This creates a matrix of wells containing various concentrations of both drugs.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, including drug-free control wells, is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, the MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

  • Calculation of FIC Index: The FIC index is calculated for each combination showing growth inhibition using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation: The interaction is classified based on the calculated FIC index as described in the table above.

Signaling Pathways and Mechanisms of Action

The lack of interaction between this compound and rifampicin can be attributed to their distinct and independent mechanisms of action.

cluster_workflow Drug Interaction Workflow Start Drug Combination Selection Checkerboard Checkerboard Assay Start->Checkerboard MIC_Determination MIC Determination Checkerboard->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Interpretation Interpretation (Synergy, Additivity, Antagonism) FIC_Calculation->Interpretation End Conclusion Interpretation->End

References

Navigating Bioanalytical Maze: A Comparative Guide to Macozinone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validated UHPLC-MS/MS method for the quantification of the anti-tuberculosis candidate Macozinone, and a comparative look at why this technology reigns supreme for such small molecule bioanalysis.

In the realm of drug development, the precise quantification of a drug candidate in biological matrices is a cornerstone of preclinical and clinical studies. For this compound (PBTZ169), a promising new agent against multidrug-resistant tuberculosis, a robust and validated bioanalytical method is crucial for its progression through the clinical trial phases.[1][2][3] This guide provides a detailed overview of the validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for this compound quantification in human plasma and urine, and compares its performance with other potential bioanalytical techniques.

The Gold Standard: UHPLC-MS/MS for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the bioanalysis of small molecule drugs like this compound.[4] Its high sensitivity, selectivity, and speed make it unparalleled for accurately measuring drug and metabolite concentrations in complex biological fluids.[4]

A validated multiplex UHPLC-MS/MS method has been successfully developed and applied to quantify this compound and its five active metabolites in human plasma, supporting Phase I clinical trials.[5] An optimized version of this method was later developed to enhance selectivity and ensure the stability of a key metabolite, H2PBTZ, which was found to be the most abundant species in plasma.[1][2]

Performance Characteristics

The performance of the validated UHPLC-MS/MS method for this compound and its metabolites underscores its suitability for regulated bioanalysis. Key validation parameters are summarized in the table below.

ParameterThis compoundMetabolites (Met 1-OH, Met 2-OH, Met 3-OH, Met oxo, Met 3-oxo)H2PBTZ
Linearity Range (ng/mL) 0.1 - 2000[5]0.2 - 2000 or 0.5 - 2000[5]0.5 - 5000[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[5]0.2 or 0.5[5]0.5[2]
Intra- and Inter-assay Precision (%CV) < 15%< 15%< 15%[2]
Intra- and Inter-assay Accuracy (%Bias) ± 15%± 15%± 15%[2]

These results demonstrate that the method is highly sensitive, accurate, and precise over a wide range of concentrations, making it ideal for pharmacokinetic studies.

Comparative Analysis of Bioanalytical Methods

While LC-MS/MS is the method of choice for this compound, it is insightful to compare its capabilities with other common bioanalytical techniques.

FeatureUHPLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Enzyme-Linked Immunosorbent Assay (ELISA)
Selectivity Very High (based on molecular weight and fragmentation)Moderate to Low (risk of interference from co-eluting compounds)High (based on antibody-antigen binding)
Sensitivity Very High (pg/mL to low ng/mL)Low (typically high ng/mL to µg/mL)High (pg/mL to ng/mL)[6]
Throughput HighModerateVery High[7]
Development Time Moderate to LongShort to ModerateLong (requires antibody development)
Cost per Sample ModerateLowLow to Moderate
Matrix Effect Can be significant, requires careful managementLess prone to ion suppression, but matrix can affect chromatographyCan be affected by non-specific binding and cross-reactivity
Multiplexing Excellent (can quantify multiple analytes simultaneously)LimitedPossible, but can be complex to develop

For a new chemical entity like this compound, developing a highly specific antibody for an ELISA would be a time-consuming and expensive process. Furthermore, an ELISA would not be able to simultaneously quantify the parent drug and its multiple active metabolites in a single run, a key advantage of the developed LC-MS/MS method. HPLC-UV, while simpler and cheaper, would likely lack the required sensitivity and selectivity to accurately measure the low concentrations of this compound and its metabolites observed in clinical studies, especially in the presence of interfering substances in plasma.

Experimental Protocol: The Validated UHPLC-MS/MS Method

The following is a detailed description of the experimental procedure for the quantification of this compound and its metabolites in human plasma.

Sample Preparation

A simple and rapid protein precipitation method is employed for sample clean-up.[5]

  • An aliquot of human plasma is mixed with a solution of stable isotopically-labeled this compound as an internal standard.

  • Proteins are precipitated by the addition of methanol.

  • The sample is centrifuged to pellet the precipitated proteins.

  • The supernatant is directly injected into the UHPLC-MS/MS system.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of this compound and its metabolites.

  • Column: A reverse-phase C18 column (1.8 µm particle size) is used.[5]

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to elute the analytes.

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.4-0.8 mL/min.

  • Run Time: The chromatographic run time is short, typically around 5 minutes, allowing for high throughput.[5]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection and quantification.

  • Ionization: Electrospray ionization is used to generate charged parent ions of the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation. This highly selective process minimizes interferences from the biological matrix.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Precipitate Protein Precipitation (Methanol) ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (Reversed-Phase) Supernatant->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

The validated UHPLC-MS/MS method for the quantification of this compound and its active metabolites in human plasma represents the state-of-the-art in small molecule bioanalysis. Its superior sensitivity, selectivity, and ability to multiplex make it the ideal choice over other potential techniques like HPLC-UV or ELISA. This robust method is essential for the continued clinical development of this compound, ensuring the generation of high-quality pharmacokinetic data to inform dosing strategies and ultimately, to bring this much-needed new anti-tuberculosis drug to patients.

References

Macozinone: A Comparative Efficacy Analysis in Preclinical Tuberculosis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Macozinone (formerly PBTZ169), a promising benzothiazinone anti-tuberculosis drug candidate, in various animal models of tuberculosis (TB). The data presented is compiled from several preclinical studies, offering a comprehensive overview of its performance against standard and other novel anti-TB agents.

Executive Summary

This compound, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme essential for mycobacterial cell wall synthesis, has demonstrated significant bactericidal activity in multiple preclinical TB models.[1][2][3][4] It shows superior or comparable efficacy to existing first-line drugs in reducing bacterial burden in the lungs and spleen of infected mice.[5] Furthermore, this compound exhibits synergistic effects when combined with other anti-TB agents like bedaquiline and clofazimine, highlighting its potential role in novel combination therapies against both drug-susceptible and drug-resistant TB.[2][6]

Mechanism of Action

This compound is a prodrug that is activated by the DprE1 enzyme within Mycobacterium tuberculosis.[1][6] This activation leads to the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.[1][6] The inhibition of DprE1 blocks the synthesis of arabinan, a crucial component of the mycobacterial cell wall, ultimately leading to bacterial death.[1][6][7]

Macozinone_Mechanism_of_Action cluster_pathway Arabinan Synthesis Pathway cluster_inhibition This compound Inhibition DPR Decaprenyl-P-Ribose (DPR) DPA Decaprenyl-P-Arabinose (DPA) DPR->DPA DprE1 & DprE2 Arabinan Arabinan Polymers DPA->Arabinan Arabinan Polymerases CellWall Mycobacterial Cell Wall Arabinan->CellWall Macozinone_prodrug This compound (Prodrug) Activated_this compound Activated this compound Macozinone_prodrug->Activated_this compound Activation by DprE1 Inhibited_DprE1 Covalently Inhibited DprE1 Activated_this compound->Inhibited_DprE1 Covalent Bonding to Cys387 DprE1 DprE1 Enzyme Inhibited_DprE1->DPA Inhibition

Caption: this compound's mechanism of action targeting DprE1.

Efficacy of this compound in Mouse Models

The mouse model is the most extensively used preclinical model for evaluating the efficacy of new anti-TB drugs.[8][9] this compound has been tested in various mouse strains, including those with differing genetic susceptibility to M. tuberculosis infection.[5]

Monotherapy Studies

This compound as a monotherapy has demonstrated potent bactericidal activity, significantly reducing the bacterial load in the lungs and spleens of infected mice.[5] Its efficacy has been shown to be comparable or superior to that of the first-line anti-TB drug isoniazid.

Animal Model M. tb Strain Treatment Regimen Duration Lung CFU Reduction (log10) Spleen CFU Reduction (log10) Comparator Drug Comparator CFU Reduction (log10)
BALB/c MiceH37RvThis compound (25 mg/kg)4 weeks~1.0~1.0Isoniazid (25 mg/kg)~1.0
I/St Mice (susceptible)H37RvThis compound4-8 weeksStatistically significant reductionStatistically significant reductionIsoniazid, RifampicinData not specified
B6 Mice (resistant)H37RvThis compound4-8 weeksStatistically significant reductionStatistically significant reductionIsoniazid, RifampicinData not specified

Note: This table is a synthesis of data presented in multiple studies. The CFU reduction values are approximate and intended for comparative purposes.

Combination Therapy Studies

This compound has shown promise in combination with other anti-TB drugs, with some combinations demonstrating synergistic effects.[6][10] A notable combination is with bedaquiline and pyrazinamide, which was more effective than the standard regimen of isoniazid, rifampicin, and pyrazinamide in reducing mycobacterial counts in a chronic mouse model of TB.[6]

Animal Model M. tb Strain Treatment Regimen Duration Lung CFU Reduction (log10) Spleen CFU Reduction (log10) Comparator Regimen Comparator CFU Reduction (log10)
BALB/c Mice (chronic infection)H37RvThis compound + Bedaquiline + PyrazinamideNot specifiedMore efficient than standard regimenMore efficient than standard regimenIsoniazid + Rifampicin + PyrazinamideData not specified
BALB/c Mice (chronic infection)H37RvThis compound + Delamanid + SutezolidNot specifiedMore active than standard regimenComparable to standard regimenRifampin + Isoniazid + PyrazinamideData not specified

Note: This table is a synthesis of data presented in multiple studies. Direct quantitative comparisons are limited by variations in experimental design.

Efficacy in Other Animal Models

While mouse models are predominant, the guinea pig model is also considered highly relevant for TB research as it develops human-like necrotic granulomas.[11][12] Although specific efficacy data for this compound in guinea pig models is not as extensively published, its predecessor, BTZ043, demonstrated a significant reduction in bacterial burden and pathology in this model.[11] Given this compound's superior in vitro and in vivo activity over BTZ043 in mice, it is anticipated to be highly effective in the guinea pig model as well.[13]

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo efficacy of anti-TB drug candidates like this compound.

Experimental_Workflow A 1. Animal Model Selection (e.g., BALB/c mice, C57BL/6 mice) B 2. M. tuberculosis Infection (e.g., low-dose aerosol with H37Rv) A->B C 3. Establishment of Chronic Infection (typically 4-6 weeks post-infection) B->C D 4. Treatment Initiation (Drug administration via oral gavage) C->D E 5. Treatment Period (e.g., daily for 4-8 weeks) D->E F 6. Efficacy Assessment E->F G Bacterial Load (CFU) in Lungs and Spleen F->G Primary Endpoint H Histopathology of Lung Tissue F->H Secondary Endpoint I Survival Analysis F->I Secondary Endpoint

Caption: Generalized workflow for in vivo TB drug efficacy studies.
Animal Model and Infection

  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains) are commonly used.[8] Guinea pigs are used for studies requiring the assessment of human-like granulomas.[11][14]

  • Infection: Animals are infected with M. tuberculosis (commonly the H37Rv strain) via a low-dose aerosol exposure to establish a pulmonary infection.[8] Intravenous infection models are also utilized.[5]

Drug Preparation and Administration
  • Formulation: this compound and comparator drugs are typically formulated as a suspension for oral administration.

  • Dosing: Drugs are administered daily or five times a week via oral gavage at specified concentrations (e.g., 25 mg/kg for this compound in mice).[13][15]

Assessment of Efficacy
  • Bacterial Burden: At specified time points during and after treatment, animals are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11), and colony-forming units (CFUs) are counted after incubation. The efficacy is determined by the reduction in the log10 CFU compared to untreated controls.

  • Histopathology: Lung tissues may be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation, granuloma formation, and other pathological changes.

  • Survival Studies: In some studies, the survival of the animals is monitored over a longer period post-treatment to assess the relapse rates.[8]

Conclusion

Preclinical data from various animal models strongly support the continued development of this compound as a potent anti-TB agent. Its high bactericidal activity, both as a monotherapy and in combination regimens, positions it as a valuable candidate for future clinical trials aimed at shortening and simplifying the treatment of both drug-susceptible and drug-resistant tuberculosis. Further studies in diverse animal models, including guinea pigs and rabbits, will be crucial to fully elucidate its potential before advancing to later-phase human trials.

References

A Comparative Analysis of Macozinone and Pretomanid in Antitubercular Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two promising antitubercular agents, Macozinone and Pretomanid. This document synthesizes available experimental data to objectively assess their individual profiles and performance in combination regimens against Mycobacterium tuberculosis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies. This compound (formerly PBTZ169) and Pretomanid (formerly PA-824) are two such agents that have shown significant promise in preclinical and clinical studies. Both drugs are pivotal components of ongoing efforts to shorten and improve the efficacy of tuberculosis (TB) treatment. This guide offers a comparative look at their mechanisms of action, in vitro and in vivo efficacy, and their roles in combination therapies based on currently available data. While direct head-to-head comparative studies of this compound and Pretomanid in combination are not yet available, this guide provides an indirect comparison by examining their interactions with other standard and novel anti-TB drugs.

Mechanisms of Action

This compound and Pretomanid employ distinct mechanisms to exert their bactericidal effects against M. tuberculosis.

This compound: A member of the benzothiazinone class, this compound is a prodrug that is activated by the mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][2] This activation leads to the formation of a covalent adduct with a cysteine residue in the active site of DprE1, irreversibly inhibiting the enzyme. DprE1 is crucial for the synthesis of arabinan, a key component of the mycobacterial cell wall.[1][2] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.[1][2]

Pretomanid: This nitroimidazole is also a prodrug that requires bioreductive activation within the mycobacterium.[3][4][5] The deazaflavin-dependent nitroreductase (Ddn) enzyme activates Pretomanid, leading to the generation of reactive nitrogen species, including nitric oxide.[4][5] These species have a dual mode of action: they inhibit mycolic acid synthesis, another essential component of the cell wall, and act as respiratory poisons under anaerobic conditions, making Pretomanid effective against both replicating and non-replicating (dormant) bacteria.[3][4][6]

Signaling Pathway Diagrams

The distinct mechanisms of action for this compound and Pretomanid are visualized below.

Macozinone_Mechanism This compound This compound (Prodrug) Activated_this compound Activated this compound This compound->Activated_this compound Activation by DprE1 DprE1 DprE1 Enzyme Activated_this compound->DprE1 Covalent Binding (Inhibition) Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Arabinan_Synthesis->Cell_Wall_Disruption Leads to Pretomanid_Mechanism Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Pretomanid->Activated_Pretomanid Activation by Ddn Mycolic_Acid_Synthesis Mycolic Acid Synthesis Inhibition Activated_Pretomanid->Mycolic_Acid_Synthesis Respiratory_Poisoning Respiratory Poisoning (Anaerobic Conditions) Activated_Pretomanid->Respiratory_Poisoning Ddn Ddn Nitroreductase Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Respiratory_Poisoning->Bacterial_Death Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drugs Prepare Drug Dilutions (Drug A and Drug B) dispense_drugs Dispense Drugs into 96-well Plate (Checkerboard) prep_drugs->dispense_drugs prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Wells with M. tuberculosis prep_inoculum->inoculate dispense_drugs->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin (Viability Indicator) incubate->add_resazurin read_mic Determine MICs add_resazurin->read_mic calc_fici Calculate FICI read_mic->calc_fici

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Macozinone (also known as PBTZ169), a potent antituberculosis drug candidate. Adherence to these procedures is critical to protect personnel and the environment from potential harm.

This compound Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Summary
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

This compound Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is based on the principle of adhering to official regulations and preventing environmental contamination.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Segregation:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions or suspensions, in a dedicated, clearly labeled hazardous waste container.

    • The container should be leak-proof and made of a compatible material.

    • Crucially, do not dispose of liquid this compound waste down the drain or into any sewage system.

3. Waste Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound" or "PBTZ169"

    • The primary hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant").

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound with regular household garbage.

  • All disposal must be conducted in accordance with local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

MacozinoneDisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE SolidWaste Solid this compound Waste LiquidWaste Liquid this compound Waste SegregateSolid Collect in Labeled Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Collect in Labeled Hazardous Waste Container LiquidWaste->SegregateLiquid StoreWaste Store in Designated Secure Area SegregateSolid->StoreWaste SegregateLiquid->StoreWaste ContactEHS Contact EHS or Licensed Contractor StoreWaste->ContactEHS Dispose Dispose According to Official Regulations ContactEHS->Dispose

Essential Safety and Handling Protocols for Macozinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Macozinone in a laboratory setting.

This document provides critical safety and logistical information for the handling of this compound, a benzothiazinone derivative under investigation as a potent anti-tuberculosis agent. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of research activities.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral: Harmful if swallowed.[1]

  • Irritant: May cause irritation upon contact with skin, eyes, or the respiratory tract.[1]

A thorough risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential hazards specific to the planned experimental procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be selected based on the specific laboratory tasks being performed and the potential for exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with this compound.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes.[2][3]
Face shield (in addition to goggles)Required when there is a significant risk of splashes or aerosol generation.[2][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[3][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form of this compound or when there is a potential for aerosol generation.
Safe Handling and Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required when weighing or otherwise manipulating the solid form of this compound to prevent the inhalation of dust particles.

2. Standard Operating Procedures:

  • Avoid the formation of dust and aerosols during handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Remove contaminated clothing immediately and launder it separately before reuse.

3. Storage:

  • Store this compound in a tightly closed, labeled container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials and foodstuffs.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal. Prevent the spill from entering drains.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof container.

  • Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.[6]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Macozinone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1. ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection 2. fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood 3. weighing Weigh Solid This compound fume_hood->weighing 4. dissolving Prepare Solution weighing->dissolving If applicable experiment Conduct Experiment dissolving->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate 5. waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for the safe handling of this compound.

Signaling Pathway of DprE1 Inhibition by this compound

This compound exerts its anti-tuberculosis effect by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.

DprE1_Inhibition_Pathway This compound This compound (PBTZ169) DprE1 DprE1 Enzyme This compound->DprE1 Inhibits DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DprE1->DPA Catalyzes oxidation DprE1->DPA Blocked Arabinan Arabinan Synthesis DPR Decaprenylphosphoryl- β-D-ribofuranose (DPR) DPR->DprE1 Substrate DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Arabinan->CellWall Disrupted CellDeath Cell Death CellWall->CellDeath Compromised

Caption: this compound inhibits DprE1, disrupting cell wall synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.